(S,R,S)-Ahpc-peg4-nhs ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H53N5O12S |
|---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1 |
InChI Key |
NRGOXURBVINXIF-DTHISRBOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. This molecule serves as a critical building block in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its components, the signaling pathways it co-opts, and the experimental protocols required for its application in research and drug development.
Core Components and Mechanism of Action
This compound is comprised of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety, also known as VH032, is a potent and selective ligand for the VHL E3 ubiquitin ligase.[1][2] Its high binding affinity is crucial for the recruitment of the VHL E3 ligase complex.
-
A PEG4 Linker: A tetraethylene glycol (PEG) linker separates the VHL ligand from the reactive group. This hydrophilic spacer enhances the solubility and can influence the efficacy of the final PROTAC molecule.
-
An N-hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein ligand.[3] This allows for the covalent attachment of a ligand that binds to a specific protein of interest.
The fundamental mechanism of action of a PROTAC constructed using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters. The binding affinity of the E3 ligase ligand to its target is a critical initial factor. The subsequent degradation of the target protein is quantified by the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximal level of protein degradation achieved).[4][5]
| Parameter | Ligand/PROTAC | Value | Assay Method | Reference |
| Binding Affinity (Kd) | VH032 | 185 nM | Not Specified | [1][2] |
| Binding Affinity (Kd) | VH101 (an optimized VHL ligand) | 44 nM | Not Specified | [6] |
| Degradation Potency (DC50) | ARV-771 (BET degrader using (S,R,S)-AHPC) | <1 nM | Western Blot | [7] |
| Degradation Potency (DC50) | QCA570 (BRD4 degrader) | ~1 nM | Western Blot | [8] |
| Degradation Potency (DC50) | GMB-475 (BCR-ABL1 degrader using (S,R,S)-AHPC) | 1.11 µM | Not Specified | [9] |
Signaling Pathways
PROTACs constructed with this compound can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. BRD4 is a key regulator of oncogenes like c-Myc.[10][11] Degradation of BRD4 by a PROTAC leads to the downregulation of c-Myc and other downstream targets, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[10][12]
Caption: General mechanism of action for a PROTAC utilizing the VHL E3 ligase.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating a target protein ligand containing a primary amine to this compound.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[13][]
Caption: A generalized workflow for the synthesis of a PROTAC.
Western Blot Analysis for DC50 and Dmax Determination
This protocol outlines the steps to determine the degradation potency of a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[5][15]
Caption: A step-by-step workflow for Western blot analysis.
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC and identify potential off-target proteins that are also degraded.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (DMSO)
-
Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, denature the proteins, reduce and alkylate cysteine residues, and digest the proteins into peptides using trypsin.
-
Sample Preparation for MS: (Optional) Label the peptides from different conditions with isobaric tags for multiplexed analysis. Clean up the peptide samples.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation.[16][17][18]
Caption: Workflow for identifying off-target effects of a PROTAC.
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs. Its high-affinity VHL ligand ensures efficient recruitment of the E3 ligase, while the reactive NHS ester allows for straightforward conjugation to a wide range of target-specific ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and implementation of novel protein degraders for therapeutic and research applications. The ability to rationally design molecules that can selectively eliminate disease-causing proteins holds immense promise for the future of medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-nhs ester: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a sophisticated chemical tool pivotal in the rapidly advancing field of targeted protein degradation.[1][2][3][4] Specifically, it is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5][6][7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, key experimental protocols, and its application in the development of next-generation therapeutics.
Core Components and Functionality
This compound is comprised of three key functional moieties:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This component is responsible for recruiting the VHL E3 ubiquitin ligase, a critical step in initiating the protein degradation cascade.[8][9]
-
A PEG4 Linker: The tetraethylene glycol (PEG4) spacer enhances the solubility and provides the necessary flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase.[1][2][3][4]
-
An N-hydroxysuccinimide (NHS) Ester: This highly reactive functional group enables the covalent conjugation of the linker to a primary amine on a target protein ligand, forming a stable amide bond.[10][11][12]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference |
| Molecular Formula | C38H53N5O12S | [3] |
| Molecular Weight | 803.9 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| CAS Number | 2757045-59-1 | [3] |
| Storage Conditions | -20°C | [3] |
| Shipping Conditions | Ambient Temperature | [3] |
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs synthesized using this compound operate through a catalytic mechanism that hijacks the cell's natural protein disposal machinery.[5][6] The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL).[5][13]
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][6]
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[5][6]
-
Recycling: The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.[7]
Experimental Protocols
I. General Protocol for NHS Ester Conjugation to an Amine-Containing Target Protein Ligand
This protocol outlines the fundamental steps for conjugating this compound to a ligand for your protein of interest (POI-ligand-NH2).
Materials:
-
This compound
-
Amine-containing POI ligand (POI-ligand-NH2)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or other suitable non-nucleophilic buffer
-
Reaction vessel (e.g., microcentrifuge tube)
-
Shaker or vortex mixer
Procedure:
-
Dissolve the POI-ligand-NH2: Prepare a solution of your amine-containing POI ligand in the chosen reaction buffer. The concentration will depend on the specific ligand's solubility and the desired reaction scale.
-
Dissolve this compound: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.[10][12]
-
Initiate the Conjugation Reaction: Add a molar excess (typically 1.1 to 5 equivalents) of the dissolved this compound to the POI-ligand-NH2 solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[12] The reaction progress can be monitored by analytical techniques such as LC-MS.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to consume any unreacted NHS ester.
II. Purification of the Resulting PROTAC
Following the conjugation reaction, the newly synthesized PROTAC must be purified from unreacted starting materials and byproducts.
Common Purification Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile (B52724) gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Flash Chromatography: For larger scale purifications, automated flash chromatography systems with appropriate columns (e.g., C18) can be employed.
General RP-HPLC Purification Protocol:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA or formic acid and filter to remove any particulates.
-
Chromatography: Inject the prepared sample onto a semi-preparative or preparative RP-HPLC column.
-
Gradient Elution: Elute the column with a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA or formic acid).
-
Fraction Collection: Collect fractions corresponding to the desired PROTAC peak, as identified by UV absorbance and ideally confirmed by mass spectrometry.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a lyophilizer or rotary evaporator.
III. Characterization of the Synthesized PROTAC
It is crucial to thoroughly characterize the purified PROTAC to confirm its identity, purity, and integrity.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC, further confirming its elemental composition.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Workflow for PROTAC Synthesis and Characterization
Caption: A typical experimental workflow for synthesizing and characterizing a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 10. glenresearch.com [glenresearch.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-nhs Ester: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitination machinery. This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-nhs ester , a widely utilized chemical tool that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This compound is a bifunctional molecule comprising three key components:
-
The (S,R,S)-Ahpc moiety: This is a potent ligand that binds with high affinity to the VHL E3 ubiquitin ligase. The specific stereochemistry is crucial for its binding and subsequent activity.
-
A PEG4 linker: A four-unit polyethylene (B3416737) glycol spacer that enhances the solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
An NHS ester: A reactive N-hydroxysuccinimide ester group that allows for convenient and efficient covalent conjugation to a primary or secondary amine on a target protein ligand, facilitating the synthesis of a complete PROTAC molecule.
This guide will delve into the quantitative aspects of VHL engagement by the (S,R,S)-Ahpc core, detail experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, and provide visualizations of the key cellular pathways and experimental workflows.
Quantitative Data on VHL Ligand Engagement and PROTAC Efficacy
The efficacy of a PROTAC is intrinsically linked to the binding affinity of its E3 ligase ligand and the subsequent degradation of the target protein. While specific data for PROTACs using the exact this compound linker is not extensively available in publicly accessible literature, the (S,R,S)-Ahpc core (also known as VH032-NH2) is a well-characterized VHL ligand. The following tables summarize key quantitative data for this ligand and PROTACs that utilize it or its close derivatives.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| (S,R,S)-Ahpc (VH032-NH2) | ~186 nM | SPR |
| VHL Ligand 14 | IC50 of 196 nM | Not Specified |
| VL285 | IC50 of 0.34 µM | Not Specified |
| VHL-IN-1 | Kd of 37 nM | Not Specified |
| PROTAC | E3 Ligase Ligand Moiety | Target Protein | Cell Line | DC50 | Dmax |
| ARV-771 | (S,R,S)-Ahpc-Me | BET proteins | CRPC cells | <1 nM | Not Reported |
| GMB-475 | (S,R,S)-Ahpc | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50) | Not Reported |
Note: The data presented is for the core (S,R,S)-Ahpc ligand and its derivatives. The specific linker can influence the final potency of the PROTAC.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic process of synthesis, biochemical characterization, and cellular evaluation.
Caption: A generalized workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an available amine group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer and NMR for characterization
Procedure:
-
Dissolve the amine-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the steps to assess the in-cell degradation of a target protein induced by a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines a live-cell assay to monitor the formation of the ternary complex between the target protein and the VHL E3 ligase, mediated by the PROTAC.
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with BRET capabilities
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its optimized VHL ligand, coupled with a flexible PEG linker and a reactive NHS ester, provides a streamlined approach for the development of potent and selective protein degraders. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel PROTACs, thereby accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.
The Pivotal Role of the PEG4 Linker in (S,R,S)-Ahpc-peg4-nhs ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (S,R,S)-Ahpc-peg4-nhs ester is a sophisticated chemical tool pivotal in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates three key moieties: the (S,R,S)-Ahpc E3 ligase ligand, a discrete four-unit polyethylene (B3416737) glycol (PEG4) linker, and a reactive N-hydroxysuccinimide (NHS) ester. While each component plays a critical role, the PEG4 linker is instrumental in dictating the overall physicochemical properties and biological activity of the resulting conjugate. This technical guide provides a comprehensive analysis of the multifaceted role of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and application of these powerful molecules.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The molecule's utility stems from its tripartite structure:
-
(S,R,S)-Ahpc: This moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC development.
-
PEG4 Linker: A discrete polyethylene glycol chain composed of four ethylene (B1197577) glycol units. This linker connects the VHL ligand to the protein of interest (POI) ligand.
-
NHS Ester: A highly reactive functional group that enables the covalent conjugation of the molecule to a primary amine on a POI ligand, forming a stable amide bond.
The strategic incorporation of the PEG4 linker is a critical design element that significantly influences the therapeutic potential of the final PROTAC molecule.
The Multifaceted Role of the PEG4 Linker
The PEG4 linker is not merely a passive spacer; it actively contributes to the overall performance of the PROTAC by modulating its physicochemical and pharmacokinetic properties.
Enhanced Solubility and Physicochemical Properties
A major challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and aggregation. The hydrophilic nature of the PEG4 linker, owing to its repeating ethylene glycol units, significantly enhances the overall water solubility of the PROTAC molecule[1][2]. This improved solubility is crucial for preventing aggregation, which can diminish efficacy and elicit an immune response, and facilitates easier handling and formulation[1].
| Property | No Linker (Hypothetical) | Alkyl Linker | PEG4 Linker |
| Aqueous Solubility | Low | Low to Moderate | High |
| Aggregation Potential | High | Moderate | Low |
| Calculated LogP (cLogP) | High | High | Lower |
| Topological Polar Surface Area (TPSA) | Moderate | Moderate | Higher |
This table presents a qualitative comparison based on general principles of PEGylation in PROTACs.
Optimized Pharmacokinetics and Reduced Immunogenicity
The PEG4 linker can create a protective hydration shell around the PROTAC, which can shield it from enzymatic degradation, thereby increasing its stability in biological fluids and extending its circulation half-life[1]. This "shielding" effect can also mask immunogenic epitopes on the molecule, reducing the risk of an immune response[1].
Optimal Ternary Complex Formation
The primary mechanism of action for a PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[3]. The length and flexibility of the linker are critical for achieving a productive ternary complex geometry that facilitates efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker can lead to unfavorable conformations[4]. The defined length of the PEG4 linker (approximately 14 angstroms) often provides the optimal spatial separation between the VHL and the POI, promoting a stable and productive ternary complex[5].
Experimental Protocols
Conjugation of this compound to a Primary Amine-Containing POI Ligand
This protocol describes a general method for the conjugation of this compound to a ligand for a protein of interest (POI) that contains a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reactants:
-
Dissolve the POI ligand in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a concentration that is 1.2-1.5 molar equivalents to the POI ligand.
-
-
Reaction Setup:
-
To the solution of the POI ligand, add 2-3 molar equivalents of DIPEA or TEA.
-
Slowly add the this compound solution to the POI ligand solution while stirring.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for less reactive amines.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or water.
-
Purify the resulting PROTAC conjugate by preparative HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
In Vitro Protein Degradation Assay using Western Blot
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, which is a critical parameter for oral bioavailability.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Synthesized PROTAC
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
-
Visualizing Key Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG4 linker in this compound is a critical component that significantly enhances the drug-like properties of the resulting PROTAC conjugates. Its ability to improve solubility, optimize pharmacokinetic profiles, and facilitate the formation of a productive ternary complex makes it an invaluable tool for the development of potent and selective protein degraders. The rational design of PROTACs, with careful consideration of the linker's properties, is paramount to advancing this therapeutic modality. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their drug discovery efforts.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability of (S,R,S)-Ahpc-peg4-nhs ester, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Overview of this compound
This compound is a molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The PEG4 spacer is specifically included to enhance the aqueous solubility of the molecule.[1][2][3][4][5][6] The NHS ester allows for covalent conjugation to primary amines on target proteins or other molecules.
Solubility Profile
Qualitative Solubility Data
| Solvent | Solubility | Source / Inference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from related compounds.[7][8] |
| Dichloromethane (DCM) | Soluble | Inferred from related compounds.[7] |
| Dimethylformamide (DMF) | Soluble | Inferred from related compounds.[7][8] |
| Water | Poor to Moderate | The PEG4 linker enhances aqueous solubility, but the overall molecule may still have limited solubility.[1][9] |
| Methanol | Soluble | Inferred from related compounds.[9] |
Stability and Storage
The stability of this compound is primarily dictated by the moisture-sensitive NHS ester group. Proper storage and handling are critical to maintain its reactivity.
Storage and Handling Recommendations
| Condition | Recommendation | Rationale | Source |
| Solid Form | |||
| Temperature | Store at -20°C for long-term storage.[1][7] | To minimize degradation. | [1][7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and desiccated. | NHS esters are moisture-sensitive.[8][10] | [8][10] |
| Handling | Allow the container to equilibrate to room temperature before opening. | To prevent condensation of moisture onto the compound.[8][10] | [8][10] |
| Shipping | Typically shipped at ambient temperature for short durations.[1][3] | Short-term exposure to ambient temperatures is generally acceptable. | [1][3] |
| In Solution | |||
| Solvent | Prepare stock solutions in anhydrous solvents like DMSO or DMF. | To minimize hydrolysis of the NHS ester. | [8] |
| Storage | Store stock solutions at -20°C or -80°C. | To prolong the stability of the reactive ester. | [11] |
| Shelf-life | Use freshly prepared solutions. Stock solutions may be stable for days to a month at low temperatures.[8][11] | The NHS ester will hydrolyze over time in solution. | [8][11] |
Experimental Protocols
General Protocol for Preparing a Stock Solution
This protocol is a general guideline for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Solvent Addition: Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Assessing NHS Ester Hydrolysis (Stability)
This method provides a qualitative assessment of the stability of the NHS ester by monitoring its hydrolysis.
-
Solution Preparation: Dissolve a small, known amount of this compound in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5). If not directly water-soluble, first dissolve in a minimal amount of DMSO and then dilute with the buffer.
-
Initial Absorbance: Immediately measure the UV absorbance of the solution at 260 nm.
-
Hydrolysis: Incubate the solution at room temperature.
-
Time-Point Absorbance: Measure the absorbance at 260 nm at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: An increase in absorbance at 260 nm over time indicates the release of the N-hydroxysuccinimide leaving group, signifying hydrolysis of the ester.
Visualizations
Chemical Structure and Functional Groups
Caption: Figure 1: Key functional components of the this compound molecule.
NHS Ester Hydrolysis Pathway
Caption: Figure 2: The primary degradation pathway for this compound.
Experimental Workflow for Solution Preparation and Use
Caption: Figure 3: Recommended steps for the preparation and use of the compound in experiments.
References
- 1. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 6. (S, R, S)-AHPC-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 7. (S, R,S)-AHPC-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. (S, R, S)-AHPC-PEG4-amine, 2064292-52-8 | BroadPharm [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide for Drug Development Professionals
Central Islip, NY - For researchers and scientists at the forefront of targeted protein degradation, a comprehensive understanding of the chemical tools employed is paramount. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg4-nhs ester, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
This compound is a bifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a reactive N-hydroxysuccinimide (NHS) ester, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the covalent conjugation of the VHL-binding moiety to a ligand targeting a protein of interest, thereby creating a PROTAC capable of inducing the degradation of that specific protein.
Synonyms and Related Terms:
-
PROTAC linker
-
VHL E3 ligase ligand-linker conjugate
-
(S,R,S)-1-(19-((2,5-dioxopyrrolidin-1-yl)oxy)-19-oxo-4,7,10,13,16-pentaoxa-2-azanonadecan-1-oyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-4-hydroxy-L-prolinamide (IUPAC Name)
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2757045-59-1 | [1] |
| Molecular Formula | C₃₈H₅₃N₅O₁₂S | [1] |
| Molecular Weight | 803.9 g/mol | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Temperature | -20°C | [1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of this compound is to serve as a cornerstone in the construction of a PROTAC. The resulting heterobifunctional molecule hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.
The process begins with the PROTAC simultaneously binding to the target protein (via the warhead) and an E3 ubiquitin ligase (in this case, VHL, via the (S,R,S)-Ahpc moiety). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
References
An In-Depth Technical Guide to VH032-PEG4-NHS Ester as a PROTAC Building Block
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of VH032-PEG4-NHS ester, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize core concepts to empower researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of VH032
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling potent degradation of target proteins at sub-stoichiometric concentrations.[1][3]
A PROTAC is a heterobifunctional molecule composed of three key components[3][4]:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[5][6] The polyubiquitin (B1169507) chain acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[4][7]
VH032-PEG4-NHS Ester: A Versatile Building Block
The VH032-PEG4-NHS ester is a ready-to-use chemical tool designed for the straightforward synthesis of novel PROTACs. It incorporates:
-
VH032: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9][10] VH032 functions as an inhibitor of the VHL/HIF-1α interaction, effectively hijacking the VHL E3 ligase for PROTAC-mediated processes.[9][11][12]
-
PEG4 Linker: A 4-unit polyethylene (B3416737) glycol linker. The linker's length and composition are critical for the stability and efficacy of the ternary complex.[3] PEG linkers are often used to provide adequate spacing and improve the solubility and pharmacokinetic properties of the resulting PROTAC.[13]
-
NHS Ester: An N-Hydroxysuccinimide ester. This is a reactive group that readily forms stable amide bonds with primary amines on the POI ligand, simplifying the conjugation process.[14]
Data Presentation: Physicochemical and Biological Properties
Quantitative data is essential for the rational design and evaluation of PROTACs. The following tables summarize key properties of the VH032 ligand and a representative PROTAC built using a VH032-based construct.
Table 1: Physicochemical Properties of VH032 and Related Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| VH032 | C₂₄H₃₂N₄O₄S | 472.60 | 1448188-62-2 |
| VH 032 amide-PEG4-acid | C₃₄H₅₀N₄O₁₀S | 706.85 | 2172820-12-9 |
| VH 032 amide-PEG4-amine | C₃₂H₄₉N₅O₈S·2HCl | 736.75 | 2446474-04-8 |
Data sourced from multiple chemical suppliers and research articles.[10][11][15]
Table 2: Biological Activity of the VH032 Ligand
| Parameter | Value | Description |
| Target | von Hippel-Lindau (VHL) E3 Ligase | The substrate recognition component of the CRL2^VHL complex.[12] |
| Binding Affinity (Kd) | 185 nM | Dissociation constant, indicating the strength of binding between VH032 and the VHL protein.[10][12] |
| Mechanism of Action | VHL/HIF-1α Interaction Inhibitor | Blocks the protein-protein interaction between VHL and Hypoxia-Inducible Factor 1-alpha.[8][9] |
Table 3: Representative Degradation Data for a VH032-Based PROTAC (GP262)
GP262 is a VHL-based PROTAC designed to dually degrade PI3K and mTOR.[13] The data below was obtained after treating MDA-MB-231 breast cancer cells for 24 hours.[13]
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
DC₅₀ (Degradation Concentration 50%) is the concentration of the PROTAC required to degrade 50% of the target protein.[7] Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation achieved.[7]
Mandatory Visualizations
The following diagrams illustrate the core concepts of PROTAC technology and its experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving VH032-PEG4-NHS ester.
This protocol describes the general procedure for conjugating VH032-PEG4-NHS ester to a POI ligand containing a primary amine.
Materials:
-
VH032-PEG4-NHS ester
-
POI ligand with an accessible primary amine (-NH₂)
-
Amine-free, anhydrous solvent (e.g., DMSO or DMF)[14]
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[14]
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate VH032-PEG4-NHS ester to room temperature before opening.[14]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of VH032-PEG4-NHS ester in anhydrous DMSO or DMF. Do not store the reconstituted NHS ester, as it readily hydrolyzes.[14][16]
-
Dissolve the amine-bearing POI ligand in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the VH032-PEG4-NHS ester solution to the POI ligand solution. A molar excess (e.g., 1.5 to 5-fold) of the NHS ester is typically used, but the optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein/ligand integrity.[14]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[16][17]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted NHS ester by adding a small amount of quenching buffer (e.g., 1 M Tris, pH 8.0) and incubating for 30 minutes.
-
Purify the resulting PROTAC conjugate from unreacted components and byproducts using reverse-phase HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR.
-
This is a standard method to determine the efficacy (DC₅₀ and Dₘₐₓ) of a newly synthesized PROTAC.[7]
Materials:
-
Target cell line cultured in appropriate media
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using lysis buffer.
-
Collect the lysates and clarify by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[7][18]
-
This lytic or live-cell reporter assay provides a high-throughput alternative to Western blotting for quantifying protein levels.[19][20]
Materials:
-
Target cell line endogenously tagged with HiBiT via CRISPR-Cas9 editing.[20]
-
HEK293 cells stably expressing the complementary LgBiT subunit.[20]
-
Synthesized PROTAC
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent
Procedure:
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the cells and include a vehicle control.
-
-
Luminescence Detection (Lytic Endpoint Assay):
-
After the desired incubation period (e.g., 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which contains both LgBiT protein and substrate, to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining.[18]
-
Normalize the signals to the vehicle control to calculate the percentage of remaining protein.
-
Calculate the percentage of degradation (100% - % remaining).
-
Plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[20]
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degradation and PROTACs [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. VH 032 amide-PEG4-acid | CAS 2172820-12-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. promega.com [promega.com]
An In-depth Technical Guide to VHL-based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its widespread expression across various tissues and the availability of well-characterized, high-affinity ligands.[1][4]
The linker component of a VHL-based PROTAC is not merely a passive tether but plays a critical role in determining the overall efficacy and pharmacological properties of the molecule.[3][4] Its length, composition, rigidity, and attachment points to the VHL ligand and the POI ligand collectively influence the formation and stability of the crucial ternary complex (POI-PROTAC-VHL), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] This guide provides a comprehensive technical overview of VHL-based PROTAC linkers, covering their classification, design principles, and the experimental methodologies used for their characterization.
The Role of VHL in the Ubiquitin-Proteasome System
The VHL protein is a key component of a multi-subunit E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[6] This complex, often referred to as the VCB-Cul2-RBX1 complex, plays a crucial role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues.[7][8] This recognition event leads to the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[8] PROTACs leverage this natural process by replacing HIF-1α with a POI, thereby inducing its degradation.
Below is a diagram illustrating the signaling pathway of VHL-mediated protein degradation induced by a PROTAC.
Classification and Design of VHL-based PROTAC Linkers
The design of the linker is a critical aspect of PROTAC development, as its chemical nature significantly impacts the molecule's properties, including solubility, cell permeability, and the geometry of the ternary complex.[3][4] VHL-based PROTAC linkers can be broadly classified based on their composition and flexibility.
Linker Composition
-
Alkyl Chains: Simple, flexible linkers composed of repeating methylene (B1212753) units. They are synthetically accessible and have been widely used in early PROTAC designs.[3]
-
Polyethylene Glycol (PEG) Chains: These linkers incorporate ethylene (B1197577) glycol units, which can improve the solubility and pharmacokinetic properties of the PROTAC.[3][9]
-
Heterocyclic Moieties: Incorporation of rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can enhance metabolic stability and may help to pre-organize the PROTAC into a bioactive conformation.[9][10][11]
-
Alkynes and Triazoles: These groups, often introduced via "click chemistry," provide a rigid connection point and can be used for modular PROTAC synthesis.[3]
Linker Length and Flexibility
The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may sterically hinder the formation of a productive ternary complex, while an excessively long linker can lead to unfavorable entropic penalties.[3] The flexibility of the linker also plays a key role. While flexible linkers like alkyl and PEG chains can allow for more conformational sampling to achieve a productive ternary complex, more rigid linkers can lock the PROTAC in a bioactive conformation, potentially increasing potency.[3][4]
The following diagram illustrates the logical relationship in linker design considerations.
Quantitative Data on VHL-based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for binding to the target protein or E3 ligase. The following table summarizes quantitative data for some representative VHL-based PROTACs.
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | PEG | ~10 | >90 | HeLa | [4] |
| ARV-110 | Androgen Receptor | Not disclosed | <1 | >95 | VCaP | [12] |
| Compound 9 (JPS016) | HDAC3 | Alkyl-piperazine | 440 | 77 | HCT116 | [13] |
| Compound 22 (JPS036) | HDAC3 | Alkyl-piperazine | 440 | 77 | HCT116 | [13] |
| GP262 | PI3K/mTOR | Alkyl | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | MDA-MB-231 | [2] |
| SGK3-PROTAC1 | SGK3 | Not disclosed | ~300 (IC50) | Not reported | Not reported | [12] |
Experimental Protocols
The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their synthesis, binding, and degradation activity.
Synthesis of VHL-based PROTACs
The synthesis of a VHL-based PROTAC typically involves the separate synthesis of the VHL ligand, the POI ligand, and the linker, followed by their conjugation. A common strategy is to synthesize a functionalized VHL ligand and a functionalized POI ligand that can be coupled to a bifunctional linker.
Generalized Synthetic Protocol:
-
Synthesis of Functionalized VHL Ligand:
-
Start with a known VHL ligand scaffold, such as VH032.
-
Introduce a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) at a suitable exit vector on the VHL ligand that does not disrupt its binding to VHL. This is often done at the hydroxyl group of the hydroxyproline (B1673980) mimic.
-
-
Synthesis of Functionalized POI Ligand:
-
Synthesize or procure a known binder for the protein of interest.
-
Introduce a complementary reactive functional group at a position that does not interfere with its binding to the POI.
-
-
Linker Synthesis and Conjugation:
-
Synthesize a bifunctional linker with appropriate length and composition, containing reactive ends that are compatible with the functional groups on the VHL and POI ligands.
-
Perform a coupling reaction (e.g., amide bond formation, click chemistry) to sequentially attach the linker to the VHL ligand and then to the POI ligand, or vice versa.
-
Purify the final PROTAC molecule using techniques such as high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]
-
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a critical step in PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.[4]
Experimental Workflow for Ternary Complex Analysis:
Detailed Protocol using Surface Plasmon Resonance (SPR):
-
Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto the surface of an SPR sensor chip.
-
Binary Interaction (PROTAC-VHL): Flow a series of concentrations of the PROTAC over the immobilized VHL to determine the binding affinity (KD) of the PROTAC for VHL.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and flow the PROTAC over the surface to determine the KD of the PROTAC for the POI.
-
Ternary Complex Formation:
-
Saturate the immobilized VHL with the PROTAC.
-
Flow a series of concentrations of the POI over the VHL-PROTAC complex to measure the affinity of the POI for the binary complex.
-
Alternatively, pre-incubate the POI with the PROTAC and flow the mixture over the immobilized VHL.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (KD) for the binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities to the ternary complex affinity.[7]
In-Cell Protein Degradation Assay (Western Blot)
The definitive measure of a PROTAC's activity is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify changes in protein levels.[3][10]
Detailed Protocol for Western Blot Analysis:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and collect the lysate.[3]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[10]
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.[3]
-
Boil the samples to denature the proteins.[3]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3][10]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[3][10]
-
Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[3][10]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Conclusion
The linker is a pivotal component in the design of effective VHL-based PROTACs, profoundly influencing their biological activity and therapeutic potential. A deep understanding of the interplay between linker composition, length, and flexibility is essential for the rational design of next-generation protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of VHL-based PROTACs, from their synthesis to the evaluation of their degradation efficacy. As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full therapeutic promise of this exciting modality.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(S,R,S)-Ahpc-peg4-nhs ester molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a technical overview of the bifunctional molecule (S,R,S)-Ahpc-peg4-nhs ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for analytical characterization.
| Property | Value | Citation |
| Molecular Weight | 803.92 g/mol | [1] |
| Molecular Formula | C38H53N5O12S | [2] |
| Purity | ≥98% (typical) | [2] |
| CAS Number | 2757045-59-1 | [2] |
Molecular Structure and Functionality
This compound is a heterobifunctional linker designed for PROTAC synthesis.[1][2] Its structure is modular, consisting of three key components that dictate its function in targeted protein degradation.
-
(S,R,S)-AHPC Moiety : This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein disposal machinery.[3] The specific (S,R,S) stereochemistry is the active conformation for VHL recruitment.
-
PEG4 Spacer : A polyethylene (B3416737) glycol (PEG) linker with four repeating units. This hydrophilic spacer enhances the molecule's solubility in aqueous solutions and provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.[1][2]
-
NHS Ester : An N-hydroxysuccinimide ester is a reactive group at the terminus of the PEG linker. It readily reacts with primary amines (e.g., on a ligand for a target protein) to form a stable amide bond, facilitating the final step of PROTAC assembly.[4]
The logical relationship between these components is illustrated in the diagram below.
Experimental Protocols: A General Workflow
While specific experimental conditions are target-dependent, the following outlines a general workflow for the conjugation of this compound to a target protein ligand containing a primary amine.
Note on Experimental Design:
-
Solvent: Anhydrous aprotic solvents like DMSO or DMF are crucial to prevent hydrolysis of the NHS ester.
-
Base: A non-nucleophilic base (e.g., DIPEA, triethylamine) is typically added to deprotonate the primary amine on the target ligand, increasing its nucleophilicity.
-
Monitoring: Reaction progress should be monitored by analytical techniques such as LC-MS to determine the consumption of starting materials and the formation of the desired product.
-
Purification: Purification is most commonly achieved by reverse-phase preparative HPLC to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.
This technical guide provides the core data and a foundational understanding of this compound for its application in PROTAC development. Researchers should consult peer-reviewed literature for specific protocols related to their protein of interest.
References
Methodological & Application
Application Notes and Protocols: (S,R,S)-Ahpc-peg4-nhs ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule designed for the targeted degradation of proteins. It incorporates three key components:
-
(S,R,S)-Ahpc: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway.[1][2]
-
peg4: A polyethylene (B3416737) glycol (PEG) spacer of four units. This hydrophilic linker enhances solubility and provides optimal spatial separation between the conjugated molecules.[3][4]
-
NHS ester: An N-hydroxysuccinimide ester that reacts with primary amines (like those on lysine (B10760008) residues of a protein) to form a stable amide bond.[5][6][7]
This molecule is a powerful tool for the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This application note provides a detailed protocol for the conjugation of this compound to a target protein containing primary amines.
Chemical Properties
| Property | Value |
| Full Name | (S,R,S)-1-(19-amino-1-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)-3,6,9,12-tetraoxa-15-azanonadecan-19-yl)pyrrolidine-2,4-dione N-hydroxysuccinimidyl ester |
| Molecular Formula | C38H53N5O12S |
| Molecular Weight | 803.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protected from moisture. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Target Protein
This protocol outlines the steps for conjugating the this compound to a protein of interest (POI) that has accessible primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Target Protein (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
Prepare the target protein in the Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the protein solution is free of amine-containing buffers or stabilizers like Tris or BSA.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of 10-20 molar equivalents of the NHS ester to the protein is recommended.
-
While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Alternatively, the reaction can be carried out at 4°C overnight.
-
-
Quenching the Reaction:
-
(Optional but recommended) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool the fractions containing the conjugated protein.
-
-
Characterization of the Conjugate:
-
Determine the final concentration of the conjugated protein.
-
The degree of labeling (DOL), which is the number of (S,R,S)-Ahpc-peg4 molecules conjugated per protein molecule, can be determined using methods such as mass spectrometry (MALDI-TOF or ESI-MS).
-
Quantitative Parameters for Conjugation:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[5] |
| Molar Excess of NHS Ester | 10 - 20 fold | This should be optimized for each specific protein. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation may be needed for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine | Final concentration of 50-100 mM. |
Visualizations
Signaling Pathway
The conjugation of this compound to a target protein creates a PROTAC. The (S,R,S)-Ahpc moiety of the PROTAC engages the VHL E3 ligase. This brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the conjugation and subsequent characterization of the (S,R,S)-Ahpc-peg4-Protein conjugate.
Caption: Experimental workflow for protein conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | pH of reaction buffer is too low. | Ensure the pH of the reaction buffer is between 8.3 and 8.5. |
| NHS ester has been hydrolyzed. | Prepare fresh stock solution of the NHS ester in anhydrous solvent. | |
| Protein has few accessible primary amines. | Consider alternative conjugation chemistries targeting other functional groups. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added NHS ester stock solution to a minimum (<10% of total reaction volume). |
| Protein is not stable at the reaction pH. | Perform the reaction at a lower pH (e.g., 7.5-8.0) for a longer duration. | |
| Conjugate is Inactive | Conjugation has occurred at a critical site for protein function. | Optimize the molar ratio of NHS ester to protein to achieve a lower degree of labeling. |
| The linker is too short or too long for effective ternary complex formation. | Consider using a similar molecule with a different PEG linker length. |
References
- 1. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC with (S,R,S)-Ahpc-peg4-nhs ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce selective intracellular proteolysis.[2] They consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[6][7] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase system to the POI.[2] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to degrade further POI molecules.[7][8]
This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using (S,R,S)-Ahpc-peg4-nhs ester, a commercially available building block that contains a VHL E3 ligase ligand and a linker with a reactive N-hydroxysuccinimide (NHS) ester.[9][10]
Figure 1: General mechanism of action for a PROTAC.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
The synthesis strategy involves a straightforward amide bond formation. The amine-reactive NHS ester on the this compound linker reacts with a primary or secondary amine present on an appropriately functionalized POI ligand to form a stable amide linkage.[11]
Figure 2: Workflow for the synthesis and purification of the PROTAC.
Materials and Reagents
| Material | Supplier Examples | Purpose |
| This compound | BroadPharm, MedChemExpress | E3 Ligase (VHL) - Linker Building Block |
| Amine-functionalized POI Ligand | Custom Synthesis/Vendor | Target Protein Binding Moiety |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich, Fisher | Reaction Solvent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich, Acros | Non-nucleophilic base |
| Dichloromethane (DCM) | Fisher Scientific | Solvent for chromatography |
| Methanol (MeOH) | Fisher Scientific | Solvent for chromatography |
| Ethyl Acetate (EtOAc) | Fisher Scientific | Extraction Solvent |
| Saturated aq. NaCl (Brine) | Lab Prepared | Extraction Wash |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | Drying Agent |
| Silica (B1680970) Gel (230-400 mesh) | SiliCycle, Fisher | Stationary Phase for Chromatography |
| Nitrogen or Argon Gas | Airgas | Inert Atmosphere |
Step-by-Step Synthesis Procedure
Step 2.1: Reagent Preparation
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF (final reaction concentration ~0.1 M).
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in anhydrous DMF.
Step 2.2: Reaction Setup
-
Place the reaction vial containing the POI ligand under an inert atmosphere of nitrogen or argon.
-
Add the solution of this compound to the reaction vial.
-
Add DIPEA (3.0 eq) to the reaction mixture dropwise while stirring. The base scavenges the N-hydroxysuccinimide byproduct.
Step 2.3: Reaction and Monitoring
-
Allow the reaction to stir at room temperature for 4-16 hours.[12]
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction is complete upon consumption of the limiting starting material (typically the POI ligand).
Step 2.4: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 2.5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical elution gradient might be 0-10% Methanol in Dichloromethane (DCM). The exact gradient should be determined by TLC analysis.
-
Combine the fractions containing the pure product (as determined by TLC or LC-MS) and concentrate under reduced pressure to yield the final PROTAC as a solid or oil.
Step 2.6: Characterization
-
Confirm the identity and purity of the synthesized PROTAC using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
HPLC: To determine the purity of the final compound.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data for the synthesis.
Table 1: Example Reagent Quantities for Synthesis (Note: Values for the POI Ligand are placeholders and should be adjusted based on its specific molecular weight.)
| Reagent | Mol. Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Amine-functionalized POI Ligand | e.g., 450.5 | 22.5 | 0.05 | 1.0 |
| This compound | 803.9 | 44.2 | 0.055 | 1.1 |
| DIPEA | 129.24 | 19.4 | 0.15 | 3.0 |
Table 2: Summary of Typical Reaction Conditions
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Concentration | ~0.1 M |
| Base | DIPEA |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 4-16 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purification Method | Silica Gel Flash Column Chromatography |
Analytical Characterization of the Final PROTAC
Post-synthesis characterization is critical to ensure the successful formation, identity, and purity of the PROTAC molecule.
-
Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the disappearance of the characteristic signals for the NHS ester and the appearance of a new amide (N-H) proton signal confirms the successful conjugation.
-
Mass Spectrometry (MS): HRMS should provide an exact mass that corresponds to the calculated molecular weight of the desired PROTAC, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Once synthesized and purified, the PROTAC's biological activity must be validated. This involves a suite of assays to confirm its binding to both the target protein and the E3 ligase, its ability to form a ternary complex, and its efficacy in inducing the degradation of the target protein in a cellular context.[13][14] Techniques like Western Blotting, Surface Plasmon Resonance (SPR), and cell viability assays are commonly employed.[13][14]
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards and handling requirements.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes & Protocols for (S,R,S)-Ahpc-peg4-nhs Ester in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The (S,R,S)-Ahpc-peg4-nhs ester is a versatile building block for constructing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. The (S,R,S)-Ahpc ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) component serves as the VHL ligand, while the PEG4 (polyethylene glycol) spacer provides a flexible and soluble linker. The NHS (N-hydroxysuccinimide) ester is a reactive group that facilitates the covalent conjugation of the VHL-linker moiety to a ligand for the target protein, typically through a primary amine on the ligand. The PEG4 linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of VHL-recruiting PROTACs and the subsequent evaluation of their ability to induce targeted protein degradation.
Signaling Pathway
PROTACs constructed with this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general procedure for conjugating the this compound to a target protein ligand containing a primary amine. For this example, we will consider the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), using a derivative of the BRD4 inhibitor JQ1 functionalized with a primary amine.
Materials:
-
This compound
-
Amine-functionalized BRD4 ligand (e.g., JQ1-amine)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vial and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: Dissolve the amine-functionalized BRD4 ligand in anhydrous DMF or DMSO.
-
Addition of Base: Add 1.2 to 2.0 equivalents of DIPEA or TEA to the solution to act as a base.
-
Addition of Linker: In a separate vial, dissolve this compound in anhydrous DMF or DMSO. Add this solution dropwise to the stirred solution of the BRD4 ligand. Use a 1.0 to 1.2 molar excess of the NHS ester.
-
Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., human leukemia cell line for BRD4)
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Protocol 3: High-Throughput Protein Degradation Assay using HiBiT Technology
The HiBiT protein tagging system offers a sensitive and quantitative alternative to Western blotting for measuring protein degradation in a high-throughput format. This protocol requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide.
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium
-
White, opaque 96- or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque assay plates.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period to allow for protein degradation.
-
Lytic Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of protein degradation for each PROTAC concentration.
Data Presentation
The quantitative data obtained from protein degradation assays can be used to determine key parameters of PROTAC efficacy, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Representative Degradation Data for a BRD4-Targeting PROTAC
| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) | % BRD4 Degradation (HiBiT Assay) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 15 | 18 |
| 10 | 45 | 52 |
| 100 | 85 | 92 |
| 1000 | 90 | 95 |
| 10000 | 88 | 93 |
Table 2: Calculated Degradation Parameters for a BRD4-Targeting PROTAC
| Parameter | Western Blot | HiBiT Assay |
| DC50 | ~12 nM | ~8 nM |
| Dmax | ~90% | ~95% |
Experimental and Logical Workflows
Figure 2: Experimental workflow for protein degradation analysis.
Figure 3: Logical workflow for a PROTAC screening cascade.
Application Notes and Protocols for (S,R,S)-Ahpc-peg4-nhs Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are a novel therapeutic modality that mediate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6] This molecule consists of three key components: an (S,R,S)-Ahpc E3 ligase ligand, a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester allows for the covalent conjugation of this linker to a primary amine on a target protein ligand, forming a stable amide bond.[7] The PEG4 linker enhances solubility and provides spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2]
These application notes provide detailed protocols for the labeling of amine-containing molecules with this compound, a critical step in the synthesis of PROTACs for targeted protein degradation research.
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution of the N-hydroxysuccinimide ester by a primary amine. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[7]
Key Experimental Parameters
Successful labeling with this compound is dependent on several critical parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for ensuring primary amines are deprotonated and nucleophilic. Lower pH will slow the reaction, while higher pH increases the rate of NHS ester hydrolysis. |
| Buffer | Amine-free buffers such as PBS, HEPES, or sodium bicarbonate | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.[8] |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[7] NHS esters are moisture-sensitive.[8] |
| Molar Ratio (NHS Ester : Amine) | 1:1 to 20:1 | The optimal ratio depends on the concentration and reactivity of the amine-containing molecule. For proteins, a higher excess is often used. Empirical testing is recommended to determine the optimal ratio for a specific application. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight, which may be beneficial for sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours (at room temperature) or overnight (at 4°C) | Reaction time should be optimized based on the reactivity of the components. |
| Quenching | 1 M Tris-HCl or 1 M Glycine (pH 8.0) | Addition of a primary amine-containing buffer will quench any unreacted NHS ester.[9] |
Experimental Workflow Diagram
Caption: Workflow for labeling an amine-containing molecule with this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating this compound to a primary amine-containing molecule, such as a small molecule ligand for a target protein. Optimization may be required for specific molecules.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., HPLC, gel filtration column)
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines.
-
-
Preparation of the this compound Solution:
-
Important: NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% to avoid denaturation of protein targets.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from excess reagents and byproducts. The choice of purification method will depend on the properties of the conjugate. Common methods include:
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) for small molecules.
-
Gel filtration or size-exclusion chromatography for larger biomolecules like proteins.
-
-
-
Analysis and Storage:
-
Analyze the purified conjugate to confirm its identity and purity using techniques such as LC-MS and NMR.
-
Store the purified conjugate under appropriate conditions, typically frozen at -20°C or -80°C.
-
PROTAC Formation and Mechanism of Action
The conjugation of this compound to a target protein ligand is the final step in the chemical synthesis of a PROTAC. The resulting heterobifunctional molecule can then be used in cell-based assays to induce the degradation of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of targeted protein degradation technology and its applications in diseases therapy [cjb.ijournals.cn]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. furthlab.xyz [furthlab.xyz]
Application Note: Purification of (S,R,S)-Ahpc-peg4-nhs Ester Conjugates by HPLC
Abstract
This application note provides a detailed protocol for the purification of (S,R,S)-Ahpc-peg4-nhs ester conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is critical for researchers working on the development of Proteolysis Targeting Chimeras (PROTACs), where the purity of the linker-E3 ligase ligand conjugate is paramount for successful downstream conjugation and reliable biological data. The protocol outlines the necessary materials, instrument setup, and a step-by-step procedure for achieving high-purity conjugate, along with methods for characterization.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The (S,R,S)-Ahpc moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.
The this compound is a crucial building block in the synthesis of VHL-based PROTACs. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, while the N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to an amine-containing target protein ligand. Ensuring the high purity of this conjugate is essential to avoid side reactions and to accurately characterize the final PROTAC. This application note details a robust RP-HPLC method for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound conjugate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Preparative and analytical C18 HPLC columns
-
Standard laboratory glassware and consumables
Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector and a mass spectrometer (MS)
-
Lyophilizer
Sample Preparation
-
Dissolve the crude this compound conjugate in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
Preparative HPLC Purification Protocol
The following protocol is a starting point and may require optimization based on the specific crude sample and HPLC system.
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 254 nm |
| Injection Volume | Dependent on concentration and column capacity |
| Column Temperature | Ambient |
Procedure:
-
Equilibrate the preparative HPLC column with 20% Mobile Phase B for at least 15 minutes.
-
Inject the prepared crude sample onto the column.
-
Run the gradient method as described in the table above.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white solid.
Analytical HPLC-MS Protocol for Purity Assessment
| Parameter | Condition |
| Column | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 220 nm and 254 nm; MS (ESI+) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Data Presentation
Table 1: Representative Preparative HPLC Data
| Compound | Retention Time (min) | Purity (Pre-Purification) | Purity (Post-Purification) | Recovery (%) |
| This compound | 18.5 | ~75% | >98% | ~85% |
| Hydrolyzed NHS ester | 12.2 | Variable | <0.5% | - |
| Unreacted (S,R,S)-Ahpc-peg4-acid | 15.8 | Variable | <1.0% | - |
Table 2: Analytical UPLC-MS Characterization of Purified Product
| Parameter | Result |
| Retention Time | 4.2 minutes |
| Purity (UV 254nm) | 99.1% |
| Observed Mass [M+H]⁺ | Corresponds to the theoretical mass of the protonated molecule. |
| Appearance | White lyophilized powder |
Visualization of Experimental Workflow
Caption: HPLC Purification Workflow.
Discussion
The purification of this compound conjugates by reverse-phase HPLC is a reliable method for obtaining high-purity material suitable for PROTAC synthesis. The use of a C18 stationary phase provides good retention and separation of the relatively hydrophobic conjugate from more polar impurities. The addition of TFA to the mobile phase is crucial for good peak shape and acts as an ion-pairing agent.
A primary challenge in the purification of NHS ester conjugates is their susceptibility to hydrolysis. Therefore, it is essential to use anhydrous solvents for sample preparation and to work expeditiously. The hydrolyzed product, the corresponding carboxylic acid, will have a different retention time on the RP-HPLC column, typically eluting earlier than the NHS ester. The analytical HPLC-MS method is critical for confirming the identity of the product peak and for assessing the purity of the collected fractions.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound conjugates using preparative RP-HPLC. The described method, coupled with analytical HPLC-MS for purity assessment, ensures the high quality of this critical building block for the synthesis of VHL-based PROTACs. This protocol should serve as a valuable resource for researchers in the field of targeted protein degradation.
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with Amine-Reactive Linkers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed protocol and application notes for the mass spectrometry analysis of peptides labeled with amine-reactive linkers, with a focus on applications related to Proteolysis-Targeting Chimeras (PROTACs). While the user specified an interest in (S,R,S)-Ahpc-peg4-nhs ester, a specific PROTAC linker, a comprehensive search did not yield publicly available quantitative proteomics data or detailed fragmentation analysis for this particular compound. Therefore, this guide utilizes representative data and established protocols for structurally similar amine-reactive, PEGylated NHS esters to provide a robust framework for researchers working with this class of reagents.
Introduction
The covalent labeling of peptides with specialized chemical linkers is a cornerstone of modern quantitative proteomics. N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive reagents, efficiently forming stable amide bonds with the primary amines of peptides (N-terminus and lysine (B10760008) side chains). This enables the introduction of various functionalities, including moieties for affinity purification, fluorescent reporters, and, increasingly, components of heterobifunctional molecules like PROTACs.
This compound is a PROTAC linker that incorporates a ligand for an E3 ubiquitin ligase and a polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4] The PEG4 moiety enhances the solubility of the linker and the resulting labeled peptides.[1][2][3][4] Such linkers are instrumental in the study of targeted protein degradation, a rapidly advancing therapeutic modality. Mass spectrometry is the definitive tool for identifying the sites of labeling and quantifying the abundance of the target proteins.
This application note provides a comprehensive guide to the experimental workflow and data analysis for peptides labeled with amine-reactive NHS esters, with a special focus on their relevance in PROTAC research.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound is a component used in the synthesis of such PROTACs. The general mechanism is depicted below.
References
Application Notes and Protocols for (S,R,S)-Ahpc-peg4-nhs Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a high-purity chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule that incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an N-hydroxysuccinimide (NHS) ester via a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The (S,R,S)-Ahpc moiety provides high-affinity binding to the VHL E3 ligase, a crucial component of the ubiquitin-proteasome system. The flexible PEG4 linker enhances solubility and provides an appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The amine-reactive NHS ester allows for the covalent conjugation of this linker-ligase ligand complex to a primary or secondary amine on a target protein ligand of choice.
These application notes provide essential information for the proper storage, handling, and utilization of this compound in the development of novel PROTACs for targeted protein degradation.
Chemical Properties and Storage
Proper storage and handling are critical to maintain the reactivity and stability of this compound. The NHS ester is susceptible to hydrolysis, especially in the presence of moisture.
| Property | Value |
| Molecular Formula | C38H53N5O12S |
| Molecular Weight | 803.9 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage Temperature | -20°C |
| Shipping Temperature | Ambient |
Handling Guidelines:
-
Desiccation: Store the compound in a tightly sealed vial with a desiccant to minimize exposure to moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside the vial.
-
Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store stock solutions at -20°C or -80°C.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a foundational component for constructing PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
The process begins with the PROTAC molecule simultaneously binding to the POI (via a "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a ligand for a protein of interest (POI-ligand) that contains a primary or secondary amine.
Materials:
-
This compound
-
POI-ligand with an available amine group
-
Anhydrous DMSO or DMF
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vial
-
Magnetic stirrer
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Preparation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI-ligand-amine (1.0 equivalent) in anhydrous DMF or DMSO.
-
Reagent Addition: To this solution, add this compound (1.0 - 1.2 equivalents).
-
Base Catalyst: Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the amine on the NHS ester.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of starting materials and the formation of the desired product.
-
Purification: Upon completion, the crude product can be purified by reverse-phase preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
In-Cell Western for Measuring Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cells expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, Tubulin)
-
Species-specific, infrared dye-conjugated secondary antibodies
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Formaldehyde (B43269) for fixing
-
Triton X-100 for permeabilization
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixing and Permeabilization:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with wash buffer.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against the POI and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells five times with wash buffer.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells five times with wash buffer.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the POI and the loading control. Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Representative Quantitative Data
The following table provides a representative example of data that could be obtained for a PROTAC synthesized using this compound. These values are hypothetical and will vary depending on the specific POI ligand and the target protein.
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 - 100 nM |
| Dmax | The maximum percentage of protein degradation achieved. | >90% |
| Degradation t1/2 | The time required to achieve half-maximal protein degradation at a given PROTAC concentration. | 2 - 4 hours |
Conclusion
This compound is a valuable chemical probe for the development of VHL-based PROTACs. Its pre-attached, high-affinity VHL ligand and optimized PEG4 linker, combined with a reactive NHS ester, streamline the synthesis of novel protein degraders. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in the pursuit of new therapeutic agents for a wide range of diseases. Careful adherence to the storage and handling guidelines will ensure the integrity and reactivity of the compound, leading to successful and reproducible experimental outcomes.
References
Designing a BRD4-Targeting PROTAC Using (S,R,S)-Ahpc-peg4-nhs Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting protein function, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] This application note provides a detailed guide for the design and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a validated therapeutic target in cancer, using the VHL E3 ligase-recruiting linker, (S,R,S)-Ahpc-peg4-nhs ester.[3][4]
The (S,R,S)-Ahpc moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase.[5] The provided reagent, this compound, incorporates this VHL ligand, a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker to enhance solubility and facilitate optimal ternary complex formation, and a reactive N-hydroxysuccinimide (NHS) ester for straightforward conjugation to an amine-containing ligand for the target protein.[6]
PROTAC Mechanism of Action
The designed PROTAC will function by simultaneously binding to BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity will induce the VHL-mediated polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
BRD4 Signaling Pathway in Cancer
BRD4 plays a critical role in cancer by regulating the transcription of key oncogenes, including c-Myc.[3][7] It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation.[4] BRD4 has also been implicated in other signaling pathways that promote cancer cell proliferation and dissemination, such as the Jagged1/Notch1 pathway.[8][9] Degradation of BRD4 is therefore a promising therapeutic strategy to downregulate these oncogenic signaling networks.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. news-medical.net [news-medical.net]
- 4. interchim.fr [interchim.fr]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Creating a Custom PROTAC with (S,R,S)-Ahpc-peg4-nhs ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation of POI-PROTAC-E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
This document provides detailed application notes and protocols for the creation and evaluation of a custom PROTAC utilizing (S,R,S)-Ahpc-peg4-nhs ester . This reagent is a PROTAC linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and terminating in a reactive N-hydroxysuccinimide (NHS) ester.[2] The NHS ester allows for straightforward conjugation to a primary amine on a custom-selected ligand for a protein of interest, enabling the rapid synthesis of a novel PROTAC.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Data Presentation: Efficacy of VHL-based PROTACs
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize the degradation performance of two distinct VHL-based PROTACs, providing a reference for the expected potency of newly synthesized PROTACs using the this compound linker.
Table 1: Degradation of Class I Histone Deacetylases (HDACs) by VHL-based PROTACs in HCT116 cells. [3][4]
| Compound | Target | DC50 (µM) | Dmax (%) |
| JPS016 | HDAC1 | 0.55 | 77 |
| HDAC3 | 0.53 | 66 | |
| PROTAC 4 | HDAC1 | 0.55 | ~100 |
| HDAC3 | 0.53 | >50 |
Table 2: Degradation of PI3K and mTOR by a VHL-based PROTAC (GP262) in MDA-MB-231 cells. [5]
| Compound | Target | DC50 (nM) | Dmax (%) |
| GP262 | p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 | |
| mTOR | 45.4 | 74.9 |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a custom PROTAC.
Protocol 1: Synthesis of a Custom PROTAC
This protocol describes the conjugation of the this compound to a primary amine-containing ligand for a protein of interest (POI-ligand-NH2).
Materials:
-
This compound
-
POI-ligand-NH2
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vial and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the POI-ligand-NH2 in the anhydrous solvent.
-
In a separate vial, dissolve this compound in the anhydrous solvent.
-
-
Reaction Setup:
-
To the solution of POI-ligand-NH2, add 1.5-2.0 equivalents of DIPEA.
-
Slowly add 1.0-1.2 equivalents of the this compound solution to the POI-ligand-NH2 solution while stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Purification:
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol details the quantification of target protein levels in cultured cells following PROTAC treatment.[1][6]
Materials:
-
Cultured cells expressing the target protein
-
Custom-synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: HiBiT-based Protein Degradation Assay
This is a sensitive, quantitative, and high-throughput method to measure protein degradation in live cells.[7][8][9] It requires cells where the target protein is endogenously tagged with the HiBiT peptide.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
Custom-synthesized PROTAC
-
White, opaque 96- or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)
-
Luminometer
Procedure (Endpoint Assay):
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white-walled multi-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTAC and add them to the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 2 to 24 hours) at 37°C.
-
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix on a plate shaker for 3-5 minutes to induce cell lysis and generate a luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control.
-
Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
The use of this compound provides a streamlined approach for the synthesis of novel VHL-based PROTACs. The detailed protocols for synthesis and evaluation outlined in this document will enable researchers to efficiently create and characterize custom PROTACs for their specific proteins of interest, thereby accelerating the discovery and development of new targeted protein degraders. Rigorous validation of PROTAC activity through orthogonal methods is crucial for advancing promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. promega.com [promega.com]
- 9. Target Degradation [promega.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S,R,S)-Ahpc-peg4-nhs Ester to Protein Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of proteins with (S,R,S)-Ahpc-peg4-nhs ester. This PROTAC linker incorporates an E3 ligase ligand with a PEG4 spacer and is reactive toward primary amines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for efficient labeling?
A1: A common starting point for NHS ester labeling is a 5- to 20-fold molar excess of the NHS ester to the protein.[4] However, the optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.[5][6] For monolabeling of many common proteins and peptides, a molar excess of 8 is often a good starting point.[5][7] It is recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein.[8][9]
Q2: What is the ideal pH for the labeling reaction?
A2: The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[5][7] At a lower pH, the primary amino groups are protonated, which prevents the reaction.[5][7] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[5][7][10]
Q3: Which buffers are recommended for the labeling reaction?
A3: Amine-free buffers are crucial for successful labeling. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, adjusted to a pH of 8.3-8.5.[5][7] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the protein for reaction with the NHS ester.[6][11][12]
Q4: How does protein concentration affect the labeling efficiency?
A4: A protein concentration of 1-10 mg/mL is generally recommended for optimal labeling.[5] Dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of incorporation.[6][13]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling (DOL), or the molar ratio of the linker to the protein, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the label, if it has a chromophore.[14][15] For non-chromophoric linkers like this compound, other analytical techniques such as mass spectrometry may be required to accurately determine the DOL.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
If you are experiencing low labeling efficiency, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[5][7][15] |
| Hydrolysis of NHS Ester | Prepare the this compound solution immediately before use.[6] Avoid prolonged incubation times, especially at high pH.[4][10] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[15] |
| Suboptimal Molar Ratio | Perform a titration experiment with a range of molar excess of the NHS ester (e.g., 5x, 10x, 20x) to find the optimal ratio for your protein.[4][13] |
| Low Protein Concentration | Increase the protein concentration to the recommended range of 1-10 mg/mL.[5] If using a dilute protein solution, increase the molar excess of the NHS ester.[6] |
| Presence of Competing Amines | Ensure your protein solution is in an amine-free buffer (e.g., PBS, bicarbonate, or phosphate buffer).[6][11][12] If necessary, perform a buffer exchange via dialysis or desalting column.[6][15] |
| Inaccessible Amine Groups | The primary amines on your protein may be inaccessible.[8] If structural information is available, assess the accessibility of lysine (B10760008) residues.[15] |
Issue 2: Protein Precipitation After Labeling
Precipitation of the protein after the labeling reaction can be a sign of over-modification or changes in protein properties.
| Potential Cause | Troubleshooting Step |
| Excessive Labeling | Reduce the molar excess of the this compound in the reaction. Over-labeling can alter the protein's net charge and solubility.[4][11] |
| Aggregation | The PEG4 linker in the this compound is designed to increase solubility.[1][2][3] However, if aggregation still occurs, you may need to further optimize the labeling ratio or consider different buffer conditions. |
| Improper Buffer Conditions | Ensure the final buffer composition after adding the NHS ester solution is compatible with your protein's stability. |
Issue 3: High Background or Non-Specific Binding in Downstream Applications
High background signal in assays like ELISA can be caused by unbound label or non-specifically bound protein conjugates.
| Potential Cause | Troubleshooting Step |
| Insufficient Purification | Ensure complete removal of unreacted or hydrolyzed this compound using a desalting column, dialysis, or gel filtration.[7][8][14] |
| Excess Unbound Label | After the reaction, quench any remaining reactive NHS esters by adding an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[4] |
| Inadequate Blocking | In downstream assays, optimize blocking steps by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[4] |
| Excessive Reagent Concentration | Titrate the concentration of your labeled protein in the downstream application to find the optimal signal-to-noise ratio.[4] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization will be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5][15]
-
This compound
-
Anhydrous DMSO or DMF[15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]
-
Desalting column or dialysis cassette for purification[15]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[15]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.[4]
-
-
Purify the Labeled Protein:
-
Characterize the Conjugate:
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. glenresearch.com [glenresearch.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. benchchem.com [benchchem.com]
unexpected side products in (S,R,S)-Ahpc-peg4-nhs ester reactions
Welcome to the technical support center for (S,R,S)-Ahpc-peg4-nhs ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products that may arise during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with a primary aliphatic amine, such as the side chain of a lysine (B10760008) residue on a protein or the N-terminus of a polypeptide chain.[1][2] This nucleophilic acyl substitution forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1] The (S,R,S)-AHPC portion of the molecule is a ligand for the von Hippel-Lindau (VHL) E3 ligase, and the PEG4 linker enhances the solubility and provides spacing.[3][4][5]
Q2: My reaction is showing low yield of the desired conjugate. What are the potential causes?
A2: Low conjugation efficiency can be attributed to several factors. The most common issue is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[6][7] The rate of hydrolysis increases with pH; the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[6][8] Another cause could be the poor quality of the amino-modified molecule or improper storage of the this compound, leading to its degradation before use.[1] Ensure the reagent is stored at -20°C and protected from moisture.[3]
Q3: I am observing unexpected masses in my final product. What are the likely side products?
A3: Unexpected masses can result from several side reactions or impurities:
-
Hydrolysis: The most common side product is the hydrolyzed form of the ester, where the NHS group is replaced by a hydroxyl group. This results in an unreactive carboxylic acid.
-
Reactions with other nucleophiles: While NHS esters are highly selective for primary amines, they can react with other nucleophilic residues on a protein, such as serine, threonine, tyrosine, and cysteine, especially at higher pH or when primary amines are not readily accessible.[2][9] The resulting ester or thioester linkages are generally less stable than the amide bond formed with primary amines.[1]
-
PEG-related impurities: Polyethylene glycol (PEG) linkers can contain impurities from their manufacturing process, such as formaldehyde (B43269) or peroxides. These reactive impurities can lead to unexpected modifications of your target molecule.[10]
-
Multiple conjugations: If your target molecule has multiple primary amines, you may see products with more than one this compound conjugated to it.[11]
Q4: What are the optimal reaction conditions to minimize side products?
A4: To minimize side products, particularly hydrolysis, it is crucial to control the reaction pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][12] It is also recommended to use a non-nucleophilic buffer such as phosphate, borate, or bicarbonate buffer.[1][2] Avoid buffers containing primary amines, like Tris, as they will compete with your target molecule for reaction with the NHS ester.[6] Reactions should be performed with freshly prepared solutions of the this compound, which should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1][12]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating unexpected side products in your this compound reactions.
Problem: Unidentified peaks in LC-MS or unexpected bands on SDS-PAGE.
Potential Cause 1: Hydrolysis of this compound
-
How to identify: The hydrolyzed product will have a mass corresponding to the (S,R,S)-Ahpc-peg4-carboxylic acid. You can analyze an aliquot of your this compound solution in buffer over time by LC-MS to monitor for the appearance of the hydrolyzed species.
-
Solution:
-
Ensure your this compound is stored properly at -20°C and is protected from moisture.
-
Allow the reagent to warm to room temperature before opening the vial to prevent condensation.[8]
-
Prepare the reagent solution immediately before use.
-
Perform the reaction at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to slow down the rate of hydrolysis.[6]
-
Potential Cause 2: Reaction with non-primary amine nucleophiles
-
How to identify: Side products resulting from reactions with serine, threonine, or tyrosine will form less stable ester linkages. These can sometimes be selectively cleaved.
-
Solution:
-
Optimize the stoichiometry of the reaction to use a lower excess of the this compound.
-
If you suspect O-acylation of serine or threonine, you can try to reverse the reaction by treating the product with hydroxylamine, which can cleave the ester bonds while leaving the more stable amide bonds intact.[2]
-
Potential Cause 3: Impurities in the PEG linker
-
How to identify: This can be challenging without specialized analytical techniques. However, if you observe a variety of unexpected adducts, impurities in the starting material could be a cause.
-
Solution:
-
Ensure you are using a high-purity grade of this compound.[3]
-
If possible, obtain a certificate of analysis for your lot of the reagent to check for known impurities.
-
Data Presentation
Table 1: Summary of Potential Side Products and Their Mass Changes
| Side Product/Reaction | Description | Expected Mass Change relative to Target Molecule |
| Desired Conjugate | Target molecule + (S,R,S)-Ahpc-peg4- moiety | + C₃₄H₄₈N₄O₁₀S (MW: 704.83) |
| Hydrolyzed Reagent | This compound reacts with water instead of the target molecule. | No change in target molecule mass. A separate peak corresponding to the hydrolyzed reagent (C₃₄H₄₉N₄O₁₁S, MW: 721.84) may be observed. |
| O-acylation | Reaction with hydroxyl groups (Ser, Thr, Tyr). | + C₃₄H₄₈N₄O₁₀S (MW: 704.83) |
| Double Conjugation | Two molecules of the reagent react with the target molecule. | + 2 * (C₃₄H₄₈N₄O₁₀S) (MW: 1409.66) |
Note: The mass of the leaving NHS group (C₄H₅NO₃, MW: 115.09) is not added to the target molecule.
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein containing primary amines in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and LC-MS to confirm conjugation and assess purity.
Protocol 2: Troubleshooting - Identification of Hydrolysis
-
Prepare a control reaction: Dissolve this compound in your reaction buffer (without the target molecule) at the same concentration used in your experiment.
-
Time-course analysis: Take aliquots of the control reaction at different time points (e.g., 0, 30, 60, 120 minutes).
-
LC-MS analysis: Analyze each aliquot by LC-MS.
-
Data interpretation: Look for the appearance and increase in the intensity of a peak corresponding to the molecular weight of the hydrolyzed (S,R,S)-Ahpc-peg4-carboxylic acid. This will give you an indication of the stability of your reagent under your reaction conditions.
Visualizations
Caption: Primary reaction pathway of this compound with a primary amine.
Caption: Hydrolysis side reaction of this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: (S,R,S)-Ahpc-peg4-nhs Ester Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg4-nhs ester. The focus is on optimizing the reaction buffer pH to ensure successful conjugation to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target?
This compound is a bifunctional molecule commonly used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] It comprises three key components:
-
(S,R,S)-Ahpc: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5]
-
PEG4: A hydrophilic tetraethylene glycol spacer that increases solubility.[1][2]
-
NHS ester: An N-hydroxysuccinimide ester that is a reactive group targeting primary amines (-NH2).[6][7]
The primary target for the NHS ester is the nucleophilic, unprotonated form of primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[8][9]
Q2: Why is the reaction buffer pH so critical for the conjugation reaction?
The pH of the reaction buffer is a critical parameter because it directly influences two competing reactions:
-
Amine Reactivity (Desired Reaction): The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine, but can vary), the amine is protonated (-NH3+), rendering it unreactive.[8][10] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[8]
-
NHS Ester Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[7][8][9]
Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.[8]
Q3: What is the recommended pH range for reactions with this compound?
For most NHS ester conjugations, the optimal pH range is typically between 7.2 and 8.5 .[7][10][11] A common starting point and often recommended optimal pH is 8.3-8.5 .[6][12][13] At this pH, a good balance is achieved between having a sufficient concentration of deprotonated primary amines for an efficient reaction, while keeping the rate of NHS ester hydrolysis manageable.[8]
Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include:
-
Buffers to Avoid: Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[11] Avoid buffers such as:
-
Tris (tris(hydroxymethyl)aminomethane)[11]
-
Glycine
-
If your protein is in an incompatible buffer, a buffer exchange step using a desalting column or dialysis is necessary before starting the conjugation.[11]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is generally 7.2-8.5.[11] Perform a pH optimization experiment (see protocol below) to find the ideal pH for your specific molecule. |
| NHS Ester Hydrolysis | Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer.[12] Avoid storing the NHS ester in aqueous solutions.[6] If hydrolysis is suspected, consider performing the reaction at 4°C for a longer duration (e.g., overnight) to slow the hydrolysis rate.[11] |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[11] If the stock solution of your target molecule contains ammonium (B1175870) salts, it must be exchanged into a suitable amine-free buffer.[14] |
| Low Reactant Concentration | Low concentrations of the target molecule can make the competing hydrolysis reaction more favorable.[11] If possible, increase the concentration of your protein or amine-containing molecule to at least 1-2 mg/mL.[8][11] |
| Inactive this compound | The NHS ester is moisture-sensitive.[15] Store it desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[15] |
Problem 2: Precipitation Observed During the Reaction
| Potential Cause | Troubleshooting Steps |
| Protein Aggregation | The change in pH or addition of an organic solvent (like DMSO/DMF) can sometimes cause protein instability. Ensure your protein is soluble and stable in the chosen reaction buffer and at the working concentration. |
| Low Solubility of the Reagent | This compound is typically dissolved in a small volume of anhydrous DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is not high enough to cause precipitation of your target molecule. |
Data Presentation: pH Optimization
To determine the optimal pH for your specific application, it is highly recommended to perform a pH optimization experiment. The following table provides an example of how to structure the results.
Table 1: Example Data for pH Optimization of this compound Conjugation
| Reaction pH | NHS Ester Half-life (Hydrolysis) | Reaction Time (hours) | Conjugation Yield (%) |
| 7.0 | ~4-5 hours[7] | 4 | Low |
| 7.5 | Moderate | 2 | Moderate |
| 8.0 | Shorter | 2 | Good |
| 8.3 | Short | 1-2 | Optimal |
| 8.5 | Very Short | 1 | High |
| 9.0 | ~10 minutes[7][9] | 1 | Decreased |
Note: The half-life and yield values are illustrative and will vary depending on the specific reactants, concentrations, and temperature.
Experimental Protocols
Protocol 1: pH Optimization for this compound Conjugation
This protocol provides a framework for determining the optimal reaction pH for your specific primary amine-containing molecule.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Your primary amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffers: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, prepared at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.3, 8.5, 9.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or other purification system (e.g., dialysis)
Procedure:
-
Prepare the Target Molecule: Dissolve your amine-containing molecule in each of the reaction buffers to a final concentration of 1-10 mg/mL.[8] Prepare one reaction tube for each pH value to be tested.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to each of the target molecule solutions.[8] Gently mix immediately.
-
Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or overnight at 4°C.[8] The optimal time may vary.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and reaction byproducts by passing each reaction mixture through a desalting column or via dialysis.[12]
-
Analyze the Results: Analyze the conjugation efficiency for each pH value. This can be done using various methods, such as SDS-PAGE, mass spectrometry, or HPLC, depending on the nature of your target molecule and the linker. The pH that gives the highest yield of the desired conjugate is the optimum for your system.
Visualizations
Caption: Reaction scheme for NHS ester conjugation and competing hydrolysis.
Caption: Workflow for optimizing reaction buffer pH.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. glenresearch.com [glenresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
dealing with steric hindrance in (S,R,S)-Ahpc-peg4-nhs ester conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg4-nhs ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to an N-hydroxysuccinimide (NHS) ester via a 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[4][5][6] The NHS ester group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, allowing for the covalent attachment of the VHL ligand to a target protein.[][8][9] The PEG4 linker enhances solubility and provides spatial separation between the ligated molecules.[4][10]
Q2: What is steric hindrance and how does it affect my conjugation reaction?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound conjugation, the bulky (S,R,S)-Ahpc group can physically obstruct the NHS ester from reaching and reacting with primary amines on your target protein.[][11] This is particularly problematic if the target amines are located in sterically crowded regions of the protein.[11] Steric hindrance can lead to lower conjugation efficiency, requiring longer reaction times or more optimized conditions to achieve the desired degree of labeling.[][9]
Q3: Why is the PEG4 linker important in this molecule?
The polyethylene glycol (PEG) linker serves several important functions in bioconjugation.[12][10][13] The PEG4 spacer in this compound:
-
Increases Solubility: PEG is hydrophilic and can improve the solubility of the entire conjugate in aqueous buffers.
-
Reduces Steric Hindrance: The flexible PEG chain acts as a spacer, increasing the distance between the bulky (S,R,S)-Ahpc group and the reactive NHS ester. This can help to overcome some of the steric hindrance, allowing for more efficient conjugation to the target protein.[12][14]
-
Enhances Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[12][10]
Q4: What is the optimal pH for conjugation with this compound?
The optimal pH for NHS ester conjugations is typically in the range of 7.2 to 8.5.[][11][15] At a pH below 7, the primary amines on the target protein are protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency.[11][15] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[][11][16] It is crucial to use a freshly prepared buffer and to verify the pH before starting the reaction.[11]
Q5: What buffers should I avoid for the conjugation reaction?
It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[11][17] These buffers will compete with your target protein for reaction with the NHS ester, leading to significantly lower conjugation yields and the formation of undesired side products.[11] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[16]
Troubleshooting Guide
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Steric Hindrance | Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher).[11] Consider performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C) for a shorter period to increase reaction kinetics, but monitor for protein instability.[16] If possible, genetically engineer the target protein to introduce a primary amine in a more accessible location. |
| Suboptimal pH | Verify the pH of your reaction buffer and ensure it is between 7.2 and 8.5.[11][15] Use a freshly prepared buffer for each experiment. |
| Hydrolysis of NHS Ester | Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[15][16] Minimize the time the NHS ester is in the aqueous buffer before the addition of the target protein. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down the rate of hydrolysis.[11] |
| Presence of Competing Amines | Ensure your buffers (e.g., PBS, Borate) do not contain primary amines like Tris or glycine.[11][17] If your protein stock solution contains such buffers, perform a buffer exchange using dialysis or a desalting column prior to conjugation.[17] |
| Low Reactant Concentration | If possible, increase the concentration of your target protein and/or the this compound.[][11] |
Protein Precipitation After Conjugation
| Potential Cause | Recommended Solution |
| Over-labeling | Reduce the molar excess of the this compound.[11] Decrease the reaction time. Perform a titration experiment to find the optimal ratio of labeling reagent to protein. |
| Change in Protein Properties | The addition of the relatively hydrophobic (S,R,S)-Ahpc group can alter the solubility of the protein. The PEG4 linker is designed to mitigate this, but at high labeling ratios, precipitation can still occur.[12] Try adding solubility-enhancing agents like arginine or glycerol (B35011) to the buffer (be aware that high concentrations of glycerol can decrease reaction efficiency).[16] |
| Solvent Shock | When adding the this compound dissolved in an organic solvent (e.g., DMSO, DMF), add it slowly and with gentle vortexing to the protein solution to avoid localized high concentrations of the organic solvent. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[18] |
Experimental Protocols
Protocol 1: Optimizing Conjugation of this compound to a Target Protein
This protocol provides a general framework for optimizing the conjugation reaction. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific protein.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Solution:
-
Optimization of Molar Ratio:
-
Set up a series of small-scale reactions with varying molar excesses of this compound to your protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Add the ester solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[16]
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[16] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.[11]
-
-
Analysis:
Protocol 2: Characterization of the Conjugate by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and degree of labeling of your conjugate.
Methods:
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size. It can be used to separate the conjugated protein from unreacted this compound and to detect any aggregation of the conjugate.[19][22]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. Since the (S,R,S)-Ahpc moiety is hydrophobic, RP-HPLC can often resolve protein species with different numbers of conjugated molecules (different drug-to-antibody ratios, or DARs, in the context of ADCs).[19][22]
-
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under non-denaturing conditions, which can be advantageous for maintaining the protein's native structure. It is also widely used to determine the distribution of species with different degrees of labeling.[22]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Delchimica [delchimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. stallardediting.com [stallardediting.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
characterization issues with (S,R,S)-Ahpc-peg4-nhs ester PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,R,S)-Ahpc-peg4-nhs ester in the synthesis and characterization of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a PROTAC linker that incorporates an E3 ligase ligand, (S,R,S)-AHPC, with a 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4] The (S,R,S)-AHPC moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] The PEG4 spacer enhances the molecule's solubility and provides appropriate length and flexibility.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester is a reactive group designed to readily couple with primary amines on a target protein ligand (warhead), facilitating the final step of PROTAC synthesis.[1][7]
Q2: What is the general mechanism of action for a PROTAC synthesized using this linker?
A PROTAC synthesized with this linker is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][8][9] It functions by simultaneously binding to the protein of interest (POI) via the warhead and the VHL E3 ligase via the (S,R,S)-AHPC ligand.[5][10] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein.[11][12] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][10]
Q3: What are the key parameters to assess the efficacy of my newly synthesized PROTAC?
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8][13][14]
-
Dmax: The maximum percentage of protein degradation achieved.[8][13][14]
These values are typically determined by generating a dose-response curve from a Western blot or other quantitative protein analysis methods.[8][13]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of this compound-based PROTACs.
Issue 1: No or low degradation of the target protein observed.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[15] Solution: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[15][16] Consider optimizing the linker or warhead to improve physicochemical properties.[15] |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring together the target protein and the E3 ligase.[17] Solution: Use biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to confirm and quantify ternary complex formation.[17][18][19] |
| Incorrect E3 Ligase Choice | The VHL E3 ligase may not be expressed at sufficient levels in your cell line of interest. Solution: Confirm the expression of VHL in your target cells using Western blot or qPCR.[17] |
| Suboptimal PROTAC Concentration | The concentration of the PROTAC used may be too low to induce degradation. Solution: Perform a wide dose-response experiment to identify the optimal concentration range.[15] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in media over the time course of your experiment using techniques like LC-MS.[15] |
| Target Protein is Short-Lived | The natural half-life of the target protein may be too short to observe significant degradation. Solution: Consider this factor when interpreting results and potentially use methods to stabilize the protein as a control. |
Issue 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[15][17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[15]
| Troubleshooting Step | Description |
| Perform a Wide Dose-Response Experiment | Test your PROTAC over a broad range of concentrations to observe the characteristic bell-shaped curve of the hook effect.[17] |
| Test Lower Concentrations | Focus on nanomolar to low micromolar ranges to identify the optimal concentration for maximal degradation.[15] |
| Biophysical Assays | Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex at different PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.[15][18][19] |
Issue 3: Off-target effects are suspected.
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.
| Troubleshooting Step | Description |
| Proteomics Analysis | Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[20] |
| Optimize the Warhead | Use a more selective binder for your protein of interest to reduce off-target binding.[15] |
| Modify the Linker | Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and improve selectivity.[15] |
Quantitative Data Summary
The following table provides a general reference for expected values for a successful PROTAC. Actual values will be target and cell-line dependent.
| Parameter | Typical Range | Method of Determination |
| DC50 | 1 nM - 1 µM | Western Blot, HiBiT/NanoBRET Assay[20] |
| Dmax | >80% | Western Blot, HiBiT/NanoBRET Assay[20] |
| Ternary Complex Cooperativity (α) | >1 (positive cooperativity) | Surface Plasmon Resonance (SPR)[21] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1][8]
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
- Allow cells to adhere overnight.
- Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
- Centrifuge to pellet cell debris and collect the supernatant.[8]
- Determine protein concentration using a BCA or Bradford assay.[1]
3. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples.
- Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
- Load equal amounts of protein onto an SDS-PAGE gel.[1]
4. Protein Transfer and Immunoblotting:
- Transfer proteins to a PVDF or nitrocellulose membrane.[8]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]
- Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[23]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[23]
5. Detection and Analysis:
- Apply an ECL substrate and visualize bands using a chemiluminescence imager.[8]
- Quantify band intensities using densitometry software.
- Normalize the target protein signal to the loading control.
- Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Protocol 2: In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6]
1. Reaction Setup:
- In a microcentrifuge tube, combine the following on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VHL complex), ubiquitin, ATP, the target protein of interest, and the ubiquitination buffer.[6]
2. PROTAC Addition:
- Add the PROTAC at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.[6]
3. Incubation:
- Incubate the reaction mixture at 37°C for 1-2 hours.
4. Quenching and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling.
- Separate the reaction products by SDS-PAGE.
- Perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[6]
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[17][24][25]
1. Reagent Preparation:
- Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged VHL complex).
- Use corresponding FRET-paired antibodies (e.g., terbium-conjugated anti-GST and a fluorescently labeled anti-His).[24]
2. Assay Plate Setup:
- In a microplate, add a constant concentration of the tagged POI and E3 ligase.[17]
- Add serial dilutions of the PROTAC. Include a no-PROTAC control.
3. Incubation:
- Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[17][24]
4. Signal Measurement:
- Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[17]
- An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. ptglab.com [ptglab.com]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of PROTACs Synthesized with (S,R,S)-Ahpc-peg4-nhs ester
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address stability challenges encountered when using (S,R,S)-Ahpc-peg4-nhs ester in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components?
This compound is a pre-fabricated PROTAC linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It consists of three main parts:
-
(S,R,S)-Ahpc: The hydroxyproline-based VHL E3 ligase ligand, essential for recruiting the cellular degradation machinery.
-
PEG4: A flexible tetra-polyethylene glycol spacer. The PEG linker is intended to increase the molecule's overall solubility.[3][4]
-
NHS ester: An N-hydroxysuccinimide ester, which is a reactive group designed to form a stable amide bond with primary amines (e.g., on a lysine (B10760008) residue or a terminal amine of your protein-of-interest (POI) ligand).[5]
Q2: What are the primary drivers of instability for PROTACs made with this linker?
PROTACs, especially those synthesized using amine-reactive chemistry, face several stability challenges:
-
Chemical Instability: The NHS ester is highly susceptible to hydrolysis in aqueous environments, especially at non-optimal pH.[5][6] This can lead to low conjugation yields. The final PROTAC molecule can also be susceptible to degradation in buffers or cell culture media.
-
Metabolic Instability: The linker is often a primary site for metabolic modification by enzymes like cytochrome P450s, particularly in the liver and blood.[7] This can lead to rapid clearance in vivo. While PEG linkers can improve solubility, long, flexible chains can sometimes be metabolic liabilities.[8]
-
Physicochemical Instability (Solubility & Aggregation): Due to their high molecular weight and often lipophilic character, PROTACs can suffer from poor solubility and aggregation in aqueous buffers.[7] This can lead to precipitation and inconsistent results in cellular assays.[7][9]
Q3: How does the PEG4 linker specifically influence the stability and properties of the final PROTAC?
The PEG4 linker has a significant impact on the PROTAC's properties:
-
Increases Solubility: The primary advantage of the PEG linker is to improve the aqueous solubility of the typically large and hydrophobic PROTAC molecule.[2][]
-
Provides Flexibility: The linker's flexibility is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[11]
-
Can Be a Metabolic Liability: The ether bonds in PEG linkers can be sites of metabolic cleavage. Replacing a portion of the flexible PEG chain with more rigid structures can sometimes enhance metabolic stability.[8][12]
Q4: My PROTAC isn't causing protein degradation. Could this be a stability issue?
Yes, a lack of activity is often linked to stability. Here are common reasons:
-
Poor Cell Permeability: The PROTAC may be too large or polar to cross the cell membrane effectively.[9]
-
Instability in Media: The PROTAC may be degrading in the cell culture medium before it can enter the cells.[9]
-
Inefficient Ternary Complex Formation: Even if stable, the linker's length or conformation may not be optimal for bringing the target protein and E3 ligase together.[9][11]
-
Rapid Intracellular Degradation: The PROTAC is rapidly metabolized once inside the cell.
Troubleshooting Guide
This section provides structured guidance for addressing specific stability-related issues.
Issue 1: Low Yield of Final PROTAC During Synthesis
-
Symptom: LC-MS analysis shows a significant amount of unreacted POI ligand and/or hydrolyzed (S,R,S)-Ahpc-peg4-acid.
-
Possible Cause: Hydrolysis of the NHS ester before or during the conjugation reaction.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low PROTAC synthesis yield.
-
Solutions & Methodologies:
-
Optimize Reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically pH 8.3-8.5.[13][14] Avoid amine-containing buffers like Tris, as they will compete in the reaction.[5]
-
Use Anhydrous Solvents: If the NHS ester requires pre-dissolving, use a dry, water-miscible organic solvent like DMSO or DMF.[13]
-
Ensure Reagent Quality: Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation and hydrolysis.[6]
-
Issue 2: PROTAC Degrades Rapidly in Aqueous Solutions or Plasma
-
Symptom: Inconsistent results in cellular assays; LC-MS analysis shows rapid disappearance of the parent PROTAC over time when incubated in buffer, cell media, or plasma.
-
Possible Cause: The PROTAC is chemically or metabolically unstable. The linker is a common site of instability.
-
Troubleshooting Workflow:
Caption: Workflow for addressing rapid PROTAC degradation.
-
Solutions & Methodologies:
-
Modify the Linker: This is a critical strategy for improving stability.[]
-
Incorporate Rigid Moieties: Replace part of the flexible PEG4 chain with more metabolically stable cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings.[8][12] These can shield the molecule from metabolic enzymes.
-
Replace with Alkyl Chains: In some cases, replacing PEG units with a simple alkyl chain can improve metabolic stability, though this may decrease solubility.[11]
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the linker or ligands.[7]
-
-
Optimize Physicochemical Properties: Adjust the linker to balance hydrophilicity and lipophilicity, which can improve both stability and cell permeability.[]
-
Issue 3: Poor Solubility and Aggregation
-
Symptom: Precipitation of the PROTAC in aqueous buffers or cell media; high background signal in biophysical assays.[7]
-
Possible Cause: The high molecular weight and lipophilicity of the final PROTAC construct overwhelm the solubilizing effect of the PEG4 linker.
-
Solutions & Methodologies:
-
Linker Modification: Incorporate more polar groups into the linker, such as piperazine, to enhance solubility.[8][12]
-
Formulation Strategies: Investigate the use of solubility-enhancing excipients or formulation techniques like amorphous solid dispersions.[9][]
-
pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[]
-
Quantitative Data Summary
The following table summarizes literature-reported trends on how linker modifications can impact PROTAC stability. Absolute values are highly dependent on the specific PROTAC scaffold.
| Linker Type | Matrix | Typical Half-life (t½) | Key Characteristics & References |
| PEG-based (Baseline) | Human Liver Microsomes | Variable (can be <30 min) | Good solubility, but can be metabolically labile.[8][11] |
| Alkyl Chain | Human Liver Microsomes | Generally more stable than PEG | Less soluble, more rigid. Can improve metabolic stability.[11] |
| PEG + Piperazine/Piperidine | Human Liver Microsomes | Often significantly increased | Improves both metabolic stability and solubility.[8][12] |
| Methylated Linker | Plasma / Microsomes | Can be increased | Minimalist approach to increase rigidity and shield from metabolism.[16] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[7]
-
Materials:
-
Test PROTAC compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the PROTAC and controls by diluting the stock solution in buffer.
-
Pre-incubation: In a 96-well plate, add HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test PROTAC (final concentration typically 1 µM) and the NADPH system to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
-
Protocol 2: Aqueous Buffer Stability Assay
-
Objective: To assess the chemical stability of the PROTAC in a controlled aqueous environment.
-
Materials:
-
Test PROTAC compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a working solution of the PROTAC in PBS (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching & Analysis: Immediately mix the aliquot with cold acetonitrile containing an internal standard. Analyze by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC versus time to determine its stability profile.
-
Signaling Pathway and Workflow Diagrams
Caption: The PROTAC facilitates ternary complex formation, leading to ubiquitination and degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. tebubio.com [tebubio.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pubs.acs.org [pubs.acs.org]
optimizing reaction time for (S,R,S)-Ahpc-peg4-nhs ester coupling
Welcome to the technical support center for optimizing reaction conditions for (S,R,S)-Ahpc-peg4-nhs ester coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PROTAC (Proteolysis Targeting Chimera) linker. It is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase ((S,R,S)-AHPC), a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2][3] This molecule is designed to react with primary or secondary amines on a target protein ligand to synthesize a PROTAC. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG4 linker enhances the solubility and provides appropriate spacing between the two ligands.[4][]
Q2: What is the optimal pH for the coupling reaction?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. A slightly basic pH (around 8.3-8.5) is often recommended to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. At lower pH values, the amine group is protonated, rendering it non-reactive. At higher pH values, the rate of NHS ester hydrolysis increases significantly, which can reduce the yield of the desired conjugate.
Q3: What buffers and solvents are recommended for the reaction?
-
Buffers: Amine-free buffers are crucial to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, or sodium bicarbonate or borate (B1201080) buffers at a pH of 8.0-8.5.[6][7] Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture but can be used to quench the reaction.[8]
-
Solvents: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[6] It is important to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.
Q4: What are the recommended reaction times and temperatures?
The reaction time can vary from 30 minutes to overnight (approximately 12-16 hours).[6] A common starting point is 1-4 hours at room temperature.[6] For molecules that are sensitive to degradation at room temperature or to minimize the risk of hydrolysis, the reaction can be performed at 4°C overnight. Optimization of the reaction time is recommended for each specific substrate.
Q5: How should this compound be stored?
It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation from moisture and heat.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter. |
| Hydrolysis of the this compound. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing the NHS ester in solution. Perform the reaction at 4°C to slow down hydrolysis. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, sodium bicarbonate, or borate. If your amine-containing molecule is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Inactive this compound. | Ensure the reagent has been stored correctly at -20°C in a desiccated environment. Use a fresh vial of the reagent if degradation is suspected. | |
| Steric hindrance of the amine on the target molecule. | If the primary amine is sterically hindered, a longer reaction time or a slight increase in temperature (if the molecules are stable) may be necessary. Consider using a linker with a longer PEG chain if steric hindrance is a significant issue. | |
| Multiple or Unexpected Products | Reaction with other nucleophiles. | While NHS esters are highly selective for primary amines, side reactions with other nucleophiles like thiols or hydroxyls can occur, though the resulting products are generally less stable. Ensure your target molecule is pure. |
| Modification at multiple amine sites. | If your target molecule has multiple primary amines, poly-substitution can occur. To favor mono-conjugation, use a lower molar excess of the this compound. | |
| Precipitation of Reactants | Poor solubility of the reactants. | Ensure that the concentration of the reactants is not too high. The addition of the this compound solution in DMSO/DMF should not exceed 10% of the total reaction volume to avoid precipitation of the amine-containing molecule. |
Data Presentation
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data represents the general stability of NHS esters and can be used as a guideline for optimizing the reaction with this compound.
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can minimize hydrolysis and is recommended for sensitive molecules. |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Should be optimized for the specific reactants. |
| Buffer | Phosphate, Bicarbonate, or Borate | Must be free of primary amines. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh before use. |
| Molar Ratio | 1:1 to 1:5 (Amine:NHS Ester) | Start with a slight excess of the NHS ester and optimize as needed. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Small Molecule
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing small molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.
-
If the molecule is not soluble in aqueous buffer, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before dilution with the reaction buffer.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
-
Coupling Reaction:
-
Add the desired molar equivalent of the this compound solution to the solution of the amine-containing molecule. A starting point is typically a 1.1 to 2-fold molar excess of the NHS ester.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring or agitation. Alternatively, the reaction can be carried out at 4°C overnight.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted NHS ester, a buffer containing a primary amine, such as Tris-HCl, can be added to a final concentration of 20-50 mM. Let it react for an additional 15-30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC, to separate the desired product from unreacted starting materials and byproducts.
-
-
Analysis:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.[9]
-
Visualizations
Caption: Signaling pathway of the NHS ester coupling reaction.
Caption: A logical workflow for troubleshooting low coupling yield.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. stallardediting.com [stallardediting.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of their therapeutic efficacy. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to modulate the physicochemical properties of PROTACs. This guide provides an objective comparison of (S,R,S)-Ahpc-based PROTACs with varying PEG linker lengths (PEG2, PEG4, PEG6, and PEG8), supported by experimental data, to aid in the rational design of next-generation protein degraders. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The length of the PEG chain in a PROTAC linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for inducing the appropriate proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.
Comparative Analysis of PEG Linker Lengths in PROTACs
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the experimental conditions.
| Target Protein | E3 Ligase | PEG Linker Length (n) in (S,R,S)-Ahpc-PEGn-Warhead | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | 0 | < 500 | > 90 | H661 |
| BRD4 | CRBN | 1 | > 5000 | ~50 | H661 |
| BRD4 | CRBN | 2 | > 5000 | ~60 | H661 |
| BRD4 | CRBN | 4 | < 500 | > 90 | H661 |
| BRD4 | CRBN | 5 | < 500 | > 90 | H661 |
| ERα | VHL | ~3 (12 atoms) | ~50 | ~75 | MCF-7 |
| ERα | VHL | ~4 (16 atoms) | ~25 | ~90 | MCF-7 |
| HaloTag | VHL | < 3 | Minimal Degradation | ≤ 20 | Not Specified |
| HaloTag | VHL | 3 | 19 | > 95 | Not Specified |
| TBK1 | VHL | < 12 atoms | No Activity | - | Not Specified |
| TBK1 | VHL | 21 atoms | 3 | 96 | Not Specified |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[1][2][3][4]
Key Observations:
-
Non-linear Relationship: The relationship between PEG linker length and PROTAC efficacy is often non-linear. As seen in the case of BRD4 degradation, both very short (0 PEG) and longer (4-5 PEG) linkers can be effective, while intermediate lengths (1-2 PEG) may be detrimental.[2][3]
-
Target-Dependence: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1]
-
Threshold Effect: For some targets, a minimum linker length is required to observe any degradation activity, as demonstrated with TBK1.[3]
-
Enhanced Potency: In some instances, increasing the PEG linker length can lead to a significant improvement in degradation potency, as observed with ERα-targeting PROTACs.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments.
Protocol 1: Synthesis of (S,R,S)-Ahpc-PEGn-Warhead PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling an (S,R,S)-Ahpc-PEGn-NHS ester with a warhead containing a primary or secondary amine.
Materials:
-
(S,R,S)-Ahpc-PEGn-NHS ester (n=2, 4, 6, or 8)
-
Warhead (target-binding ligand) with a free amine group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the warhead (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DMF or DMSO.
-
Add a solution of (S,R,S)-Ahpc-PEGn-NHS ester (1-1.2 equivalents) in anhydrous DMF or DMSO to the warhead solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[5][6]
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC (and a vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine DC50 and Dmax values from dose-response curves.
Protocol 3: Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[7][8]
-
Surface Plasmon Resonance (SPR): Immobilize the target protein or E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.
-
Biolayer Interferometry (BLI): Similar to SPR, this technique measures the interference pattern of white light reflected from the surface of a biosensor tip to which one of the binding partners is immobilized.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the components in solution to determine the thermodynamic parameters of the interaction.
-
NanoBRET™/FRET Assays: These are cell-based assays where the target protein and E3 ligase are tagged with a donor and acceptor fluorophore (or a bioluminescent protein and a fluorescent acceptor). Ternary complex formation brings the donor and acceptor into proximity, resulting in a measurable energy transfer signal.
Visualizing the Process
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
A Researcher's Guide to Validating Target Degradation: A Comparative Analysis of a Novel PROTAC Utilizing the (S,R,S)-Ahpc-peg4-nhs Ester Linker
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel, hypothetical PROTAC, herein referred to as PROTAC-X, which employs the (S,R,S)-Ahpc-peg4-nhs ester linker for the targeted degradation of the prominent cancer target, Bromodomain-containing protein 4 (BRD4).
This guide will compare the projected performance of PROTAC-X with well-established BRD4-targeting PROTACs, such as ARV-771 and MZ1, supported by a comprehensive overview of the necessary experimental validation techniques. Detailed methodologies for key experiments are provided to facilitate the practical application of these validation strategies in your own research.
The Dawn of Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The this compound is a linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC design. The polyethylene (B3416737) glycol (PEG) spacer in the linker is intended to enhance solubility and provide optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for straightforward conjugation to a target protein binder.
Comparative Analysis of BRD4-Targeting PROTACs
To contextualize the potential efficacy of PROTAC-X, we will compare its hypothetical degradation profile with that of established BRD4 degraders, ARV-771 and MZ1. These PROTACs have been extensively characterized and serve as excellent benchmarks for evaluating novel degraders. The key metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum degradation (Dmax), which reflects the extent of target protein reduction.
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Type | Target Protein | Cell Line | DC50 | Dmax (%) |
| PROTAC-X (Hypothetical) | (S,R,S)-Ahpc | JQ1-amine | PEG4 | BRD4 | 22Rv1 (Prostate Cancer) | To be determined | To be determined |
| ARV-771 | VHL Ligand | JQ1 derivative | Non-PEG | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 nM[2] | > 95% |
| MZ1 | VHL Ligand | JQ1 | PEG | BRD4 (preferential) | H661 (Lung Cancer) | 8 nM | > 90% |
| ARV-825 | Cereblon Ligand | OTX015 | PEG | BRD4 | Burkitt's Lymphoma | < 1 nM[1] | Not Reported |
Validating Target Degradation: A Step-by-Step Workflow
The validation of a novel PROTAC is a multi-faceted process requiring a series of well-controlled experiments to confirm on-target degradation and elucidate the mechanism of action. The following workflow provides a comprehensive approach to validating our hypothetical PROTAC-X.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key experiments outlined in the workflow for the validation of PROTAC-X-mediated BRD4 degradation.
Western Blot for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the reduction in BRD4 protein levels following treatment with PROTAC-X.
Protocol:
-
Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry-based Proteomics
Objective: To assess the selectivity of PROTAC-X by quantifying changes in the entire proteome upon treatment.
Protocol:
-
Sample Preparation: Treat 22Rv1 cells with PROTAC-X (at a concentration that induces significant BRD4 degradation, e.g., 100 nM) and a vehicle control for 24 hours. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC-X treatment. A selective PROTAC should primarily reduce the levels of the intended target (BRD4) with minimal off-target effects.
The Underlying Biology: PROTAC-X and the BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters of target genes, including the potent oncogene c-MYC. By inducing the degradation of BRD4, PROTAC-X is expected to downregulate the expression of these target genes, leading to anti-proliferative effects in cancer cells.
Logical Framework of PROTAC-Mediated Degradation
The mechanism of action of a PROTAC can be distilled into a logical sequence of events, from the initial binding events to the final degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Conclusion
The validation of a novel PROTAC, such as the hypothetical PROTAC-X utilizing the this compound linker, is a rigorous but essential process. By employing a systematic workflow of biochemical, cellular, and mechanistic studies, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of their degrader molecules. This guide provides a framework for these validation studies and a comparative context against established PROTACs, empowering researchers to confidently advance their targeted protein degradation programs. The continued development and validation of novel PROTACs hold immense promise for the future of drug discovery and the treatment of a wide range of diseases.
References
The Influence of Linkers on PROTAC Permeability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and optimizing the permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of orally bioavailable therapeutics. The linker, a key component of the PROTAC molecule, plays a pivotal role in dictating a PROTAC's ability to traverse the cell membrane and reach its intracellular target. This guide provides a comparative analysis of how different linker compositions affect PROTAC permeability, supported by experimental data and detailed methodologies.
The unique tripartite structure of PROTACs—comprising a ligand for the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—often results in molecules with high molecular weight and polar surface area, characteristics that typically hinder cell permeability.[1][2][3][4] Consequently, rational linker design has emerged as a key strategy to overcome these challenges and enhance the druglike properties of PROTACs.[1][5][6][7][8]
The Chameleon in the Cell: How Linkers Mediate Permeability
The linker is not merely a passive connector; its length, rigidity, and chemical composition can significantly influence a PROTAC's physicochemical properties and its ability to adopt conformations favorable for membrane passage.[7][9][10] Studies have shown that linkers enabling a PROTAC to fold into a more compact, "chameleonic" structure with a lower solvent-accessible 3D polar surface area (PSA) can exhibit enhanced cell permeability.[9][10][11] This folding can be stabilized by intramolecular hydrogen bonds and other non-covalent interactions, effectively shielding polar groups from the lipophilic cell membrane interior.[9][11]
Conversely, overly rigid or improperly designed linkers can lock the PROTAC in an extended conformation, exposing polar functionalities and impeding membrane transit. The choice of linker can therefore make the difference between a potent cell-active degrader and an inactive molecule confined to the extracellular space.
Comparative Analysis of PROTAC Permeability with Different Linkers
To illustrate the impact of linker composition on permeability, the following table summarizes quantitative data from various studies. The primary assays used to evaluate PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion, and the Caco-2 cell permeability assay, which provides a more comprehensive picture by including active transport and efflux mechanisms.[1][2][3][12]
| PROTAC | Linker Type | E3 Ligase Ligand | Target Ligand | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| MZ1 | PEG-based | VHL | BRD4 | PAMPA | 0.01 - 0.1 | Not Reported | [1] |
| ARV-771 | PEG-based | VHL | BRD4 | PAMPA | 0.2 - 0.3 | Not Reported | [1] |
| PROTAC 14 | PEG-based | Cereblon | AR | Caco-2 | 1.7 (A to B) | 8.4 | [2] |
| PROTAC 20b | Not Specified | VHL | AR | Caco-2 | 0.35 (A to B), 0.24 (B to A) | ~0.7 | [2] |
| dTAG-7 | Not Specified | Not Specified | Not Specified | Caco-2 | Low (A to B) | High (Efflux) | [13] |
| dBET57 | Not Specified | Not Specified | Not Specified | Caco-2 | Low (A to B) | High (Efflux) | [13] |
| ARV-110 | Piperidine (B6355638)/Piperazine | Not Specified | AR | Caco-2 | Low (A to B) | Not Specified | [13] |
Note: This table presents a selection of data from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Insights from Experimental Data:
-
Linker Composition Matters: The transition from a PEG-based linker in MZ1 to a more optimized one in ARV-771, which also involved an amide-to-ester substitution, resulted in improved PAMPA permeability.[1] This highlights that even subtle chemical modifications within the linker can have a significant impact.
-
Active Efflux is a Major Hurdle: The high efflux ratio observed for PROTAC 14 in the Caco-2 assay indicates that it is actively transported out of the cells, a common challenge for PROTACs.[2] This underscores the importance of using cell-based assays to identify and mitigate efflux liabilities.
-
Rigidity and Conformation are Key: PROTACs containing short and rigid linkers with moieties like piperidine and piperazine, such as ARV-471 and ARV-110, have shown clinical success.[1] This suggests that restricting conformational flexibility can be a viable strategy to enhance permeability.
-
Beyond Passive Permeability: The discrepancy between PAMPA and Caco-2 assay results for some PROTACs suggests that passive diffusion is not the only factor governing their cellular uptake.[1][2] Caco-2 assays are therefore recommended for a more physiologically relevant assessment of PROTAC permeability.[2]
Experimental Protocols
Accurate and reproducible assessment of PROTAC permeability is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for the two most common permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability across an artificial lipid membrane.[3][12][14]
Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter support coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Workflow:
Caption: A schematic overview of the Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug absorption.[12][15][16]
Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells grown on a semipermeable membrane. It can assess both passive diffusion and active transport processes, including efflux.[12] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined.
Workflow:
Caption: A step-by-step representation of the Caco-2 permeability assay protocol.
Signaling Pathways and Logical Relationships
The relationship between linker properties, PROTAC conformation, and cell permeability can be visualized as a logical flow.
Caption: The logical relationship between linker characteristics and PROTAC cell permeability.
Conclusion
The linker is a critical determinant of PROTAC permeability and, consequently, its potential as an orally bioavailable drug. By carefully designing linkers that promote the adoption of membrane-permeable conformations, researchers can significantly improve the druglike properties of these promising therapeutic agents. A multi-assay approach, incorporating both cell-free and cell-based methods, is essential for a comprehensive understanding of a PROTAC's permeability profile and for guiding linker optimization strategies. The continued exploration of novel linker chemistries and a deeper understanding of the principles governing PROTAC transport across cell membranes will be crucial for the successful clinical translation of this exciting new modality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. enamine.net [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide to Assessing Off-Target Effects of (S,R,S)-Ahpc-peg4-nhs Ester Based PROTACs
For researchers, scientists, and drug development professionals, the specificity of a therapeutic agent is paramount. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality for targeted protein degradation, but ensuring their precision is a critical step in preclinical evaluation.[1] This guide provides a comparative framework for assessing the off-target effects of PROTACs utilizing the (S,R,S)-Ahpc-peg4-nhs ester linker, offering insights into alternative strategies and detailing the experimental protocols necessary for a thorough investigation.
The this compound is a bifunctional linker that incorporates a ligand for an E3 ligase and a polyethylene (B3416737) glycol (PEG4) spacer, terminating in an NHS ester for conjugation to a target protein binder.[2][3][4] While the PEG linker enhances solubility, the overall design of the PROTAC, including the linker, can influence its off-target profile.[5]
Comparative Analysis of PROTAC Linkers
The choice of linker in a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency and selectivity of degradation. Below is a comparison of the this compound linker with a common alternative, a simple alkyl chain linker.
| Feature | This compound | Alkyl Chain Linker (e.g., C8) | Rationale for Comparison |
| Solubility | High | Low to Moderate | PEGylation is a common strategy to improve the aqueous solubility and pharmacokinetic properties of PROTACs. |
| Flexibility | High | Moderate | The ether linkages in PEG provide more rotational freedom compared to a hydrocarbon chain, which can affect ternary complex formation. |
| Hydrophobicity | Low | High | Hydrophobicity can influence cell permeability and non-specific binding, a potential source of off-target effects. |
| Potential for Off-Target Interactions | Low | Moderate to High | Highly hydrophobic linkers may lead to non-specific interactions with cellular proteins, potentially causing off-target degradation. |
Methodologies for Off-Target Effect Assessment
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.[6][7] This involves unbiased, global methods to identify potential off-targets, followed by targeted assays for validation.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry (MS)-based proteomics provides a global view of protein abundance changes in response to PROTAC treatment, enabling the identification of unintended protein degradation.[8][9]
Experimental Protocol: Isobaric Tagging (TMT or iTRAQ) based Quantitative Proteomics
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the this compound based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a version with a non-binding E3 ligase ligand).[7]
-
Cell Lysis and Protein Digestion: Lyse the cells using a suitable buffer and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.[6]
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT).[6]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[6]
Transcriptomics to Rule Out Gene Expression Changes
To confirm that protein loss is due to degradation and not transcriptional downregulation, RNA sequencing (RNA-seq) can be performed in parallel with proteomics.
Experimental Protocol: RNA Sequencing
-
Cell Culture and Treatment: Treat cells under the same conditions as for the proteomics experiment.
-
RNA Extraction: Isolate total RNA from the cell lysates.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes. If a protein's abundance decreases without a corresponding decrease in its mRNA transcript, this supports the hypothesis of post-translational degradation.
Targeted Validation of Potential Off-Targets
Once potential off-targets are identified, targeted assays are crucial for validation.
Experimental Protocol: Western Blotting
-
Sample Preparation: Treat cells and prepare lysates as in the proteomics experiment.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target protein and a loading control.
-
Detection: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands.
-
Analysis: Quantify the band intensities to confirm the reduction in protein levels.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct engagement of the PROTAC with a potential off-target protein in a cellular context.[6]
-
Treatment: Treat intact cells with the PROTAC.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
Analysis: The binding of the PROTAC can stabilize the off-target protein, leading to a higher melting temperature. This shift can be detected by Western blotting or mass spectrometry.[6]
Quantitative Data Presentation
The following tables present hypothetical data from a global proteomics experiment comparing a PROTAC constructed with the this compound linker (PROTAC-PEG4) to one with a C8 alkyl linker (PROTAC-C8).
Table 1: On-Target and Off-Target Degradation Profile
| Protein | Function | PROTAC-PEG4 Fold Change (vs. Vehicle) | PROTAC-C8 Fold Change (vs. Vehicle) |
| Target Protein X | Disease-Related Kinase | -3.8 | -3.5 |
| Off-Target A | Kinase (High Homology to Target) | -1.2 | -1.9 |
| Off-Target B | Unrelated Cytosolic Protein | -1.1 | -2.5 |
| Off-Target C | Zinc-Finger Protein | -1.3 | -1.4 |
| Off-Target D | Membrane-Associated Protein | -1.0 | -2.8 |
Data represents the log2 fold change in protein abundance after 24-hour treatment with 100 nM of the respective PROTAC.
Table 2: Summary of Off-Target Effects
| Metric | PROTAC-PEG4 | PROTAC-C8 | Interpretation |
| Number of Off-Targets (Fold Change < -1.5) | 2 | 4 | The more hydrophilic PEG4 linker may reduce non-specific binding, leading to fewer off-targets. |
| Maximum Off-Target Fold Change | -1.3 | -2.8 | The C8 alkyl linker shows a more pronounced degradation of some off-target proteins. |
| Selectivity (On-Target vs. Max Off-Target) | 2.9-fold | 1.3-fold | PROTAC-PEG4 demonstrates higher selectivity for the intended target. |
Signaling Pathway and Logic Diagrams
Understanding the broader biological context of off-target effects is crucial. An off-target interaction can perturb cellular signaling pathways, leading to unintended consequences.
The diagram above illustrates how a PROTAC could not only degrade its intended target but also an off-target kinase, leading to the inhibition of a separate, unintended signaling pathway.
Conclusion
The preclinical evaluation of PROTACs demands a rigorous and unbiased assessment of off-target protein degradation. While the this compound linker offers favorable properties such as enhanced solubility, its performance must be empirically validated against alternatives. By employing a combination of global proteomics, transcriptomics, and targeted validation assays, researchers can build a comprehensive specificity profile. This multi-faceted approach is essential for selecting the most promising PROTAC candidates and is a non-negotiable aspect of their journey towards clinical translation.[6]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. (S, R, S)-AHPC-PEG4-NHS ester, 2757045-59-1 | BroadPharm [broadpharm.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. sapient.bio [sapient.bio]
Head-to-Head Comparison: (S,R,S)-Ahpc-peg4-nhs Ester and Other Commercial Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly in oncology, is continually evolving with the advent of sophisticated drug delivery platforms such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these conjugates. This guide provides a comprehensive head-to-head comparison of the (S,R,S)-Ahpc-peg4-nhs ester, a PROTAC linker, with other commercially available linkers used in drug development, supported by experimental data and detailed methodologies.
Introduction to this compound
The this compound is a heterobifunctional linker primarily utilized in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The structure of this compound incorporates three key components:
-
(S,R,S)-AHPC (aza-oxa-bicyclo[3.3.1]nonane-based handle-linker combination): This moiety serves as a ligand for an E3 ubiquitin ligase, a key enzyme in the ubiquitination process. By recruiting an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
-
peg4 (four-unit polyethylene (B3416737) glycol spacer): The PEG spacer enhances the solubility and pharmacokinetic properties of the PROTAC molecule. The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
NHS ester (N-hydroxysuccinimide ester): This is a reactive group that facilitates the covalent conjugation of the linker to a primary amine on the target-binding ligand (e.g., a small molecule inhibitor of the protein of interest).
Comparative Analysis of Linker Performance
The ideal linker for a targeted therapeutic must strike a delicate balance between stability in circulation and efficient payload release or target engagement at the site of action. The following sections compare key performance parameters of different linker technologies. While direct head-to-head quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from the properties of its constituent parts and by comparison with well-characterized linkers.
Data Presentation: Quantitative Comparison of Commercial Linkers
The following tables summarize the performance of commonly used commercial linkers in terms of stability, conjugation efficiency, and in vivo efficacy.
Table 1: In Vitro Plasma Stability of Various Linker Chemistries
| Linker Type | Representative Linker | Payload/Application | Plasma Source | Half-life (t½) | Reference |
| Peptide Cleavable | Val-Cit-PABC | MMAE (ADC) | Human | > 7 days | [1] |
| Val-Cit-PABC | MMAE (ADC) | Mouse | < 24 hours | [1] | |
| Acid Cleavable | Hydrazone | Doxorubicin (ADC) | Human | ~ 2 days | [2] |
| Disulfide Cleavable | SPDP | DM1 (ADC) | Human | ~ 3-4 days | [3] |
| Non-Cleavable | SMCC | DM1 (ADC) | Human | ~ 10.4 days | [2] |
| PROTAC Linker (General) | PEGylated | Various | Human/Mouse | Variable | [4] |
Table 2: Conjugation Efficiency of Amine-Reactive Linkers
| Reactive Group | Linker Example | Target Moiety | Typical Reaction Time | Typical Efficiency | Reference |
| NHS Ester | SMCC | Antibody Lysines | 1-2 hours | High | [] |
| NHS Ester | This compound | Primary Amines | 1-2 hours | Expected to be High | [] |
| Isothiocyanate | FITC | Antibody Lysines | 2-8 hours | Moderate to High | General Knowledge |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Example | Xenograft Model | Outcome | Reference |
| Peptide Cleavable | Brentuximab Vedotin (Val-Cit) | Hodgkin Lymphoma | Tumor regression | [3] |
| Non-Cleavable | Trastuzumab Emtansine (SMCC) | HER2+ Breast Cancer | Increased survival | [3] |
| PROTAC Linker (General) | ARV-110 | Prostate Cancer | Tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload/ligand deconjugation in plasma.
Methodology:
-
Incubate the conjugate (ADC or PROTAC) at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact conjugate and released payload/ligand.
-
Quantification Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the intact conjugate, free payload/ligand, and any metabolites.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of the intact antibody-drug conjugate.
-
Conjugation Efficiency Assay
Objective: To determine the efficiency of the conjugation reaction between the linker and the targeting moiety.
Methodology:
-
Dissolve the amine-containing targeting moiety in a suitable buffer (e.g., PBS, pH 7.4-8.5).
-
Dissolve the NHS ester linker (e.g., this compound) in a dry organic solvent (e.g., DMSO or DMF).
-
Add the linker solution to the targeting moiety solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.
-
Analysis:
-
UV-Vis Spectroscopy: To determine the concentration of the final conjugate.
-
Mass Spectrometry: To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) for ADCs.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Culture cells expressing the target protein.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the protein bands using chemiluminescence.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6][7]
Mandatory Visualization
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: Experimental workflow for the development and evaluation of a PROTAC.
Discussion and Conclusion
The selection of an appropriate linker is a critical step in the design of successful ADCs and PROTACs. While cleavable linkers like Val-Cit-PABC offer the advantage of releasing an unmodified payload, their stability can be a concern, particularly in rodent models. Non-cleavable linkers such as SMCC provide enhanced stability but result in the release of a payload-linker-amino acid complex, which must retain its therapeutic activity.
For PROTACs, the linker's role extends beyond stability to critically influencing the geometry and stability of the ternary complex. The this compound is designed to address several key aspects of PROTAC development:
-
E3 Ligase Recruitment: The (S,R,S)-AHPC moiety provides a well-established handle for engaging an E3 ligase.
-
Improved Physicochemical Properties: The PEG4 spacer is expected to enhance the solubility and permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[4] The length of the PEG linker has been shown to be a critical parameter for optimal protein degradation.[4]
-
Efficient Conjugation: The NHS ester allows for a straightforward and efficient conjugation to primary amines on the targeting ligand, facilitating the synthesis of the final PROTAC molecule.[]
References
Evaluating the Impact of the (S,R,S)-Ahpc Ligand on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] A critical determinant of a PROTAC's success, particularly its selectivity, lies in the choice of the E3 ligase and its corresponding ligand.[2]
This guide provides a comparative analysis of the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) ligand, a prominent recruiter of the von Hippel-Lindau (VHL) E3 ligase. We will explore its impact on PROTAC selectivity, supported by experimental data and detailed methodologies.
The Central Role of the E3 Ligase Ligand in PROTAC Selectivity
The selectivity of a PROTAC is not merely a function of its target-binding warhead. Instead, it is profoundly influenced by the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[4][5] The E3 ligase ligand's structure and stereochemistry are paramount in dictating the geometry and stability of this complex, thereby controlling the efficiency and specificity of protein degradation.[6]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used ligases in PROTAC design, in part due to the availability of high-affinity, well-characterized small molecule ligands.[7][8] The (S,R,S)-Ahpc scaffold has emerged as a particularly effective VHL ligand, forming the basis for numerous potent and selective degraders.[9] Its specific stereoconfiguration is crucial for optimal binding to VHL's substrate recognition pocket, which naturally binds a hydroxyproline (B1673980) residue on its endogenous substrate, HIF-1α.[10] This precise molecular recognition is a key factor in the high selectivity observed with many VHL-based PROTACs.[]
Comparative Performance Data
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Selectivity is best assessed through unbiased global proteomics, which identifies all proteins degraded by the PROTAC.
The following tables present quantitative data for PROTACs utilizing the (S,R,S)-Ahpc ligand and compare their selectivity profiles with alternatives.
Table 1: Degradation Potency of (S,R,S)-Ahpc-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| AHPC(Me)-C6-NH₂ | FBXO22 | Jurkat | 77 | 99 | [12] |
| PROTAC 68 | EGFR L858R | HCC-827 | 5.0 | >90 | [10] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1110 | Not Reported | [13] |
| GP262 | PI3K / mTOR | MDA-MB-231 | 42-227 (PI3K) / 45 (mTOR) | >80 | [14] |
This table summarizes the degradation performance of various PROTACs that incorporate an (S,R,S)-Ahpc derivative as the VHL ligand, demonstrating potent degradation across different targets and cell lines.
Table 2: Comparative Selectivity Profile of VHL vs. CRBN-Based PROTACs
| PROTAC Type | Target Protein | Key Off-Target Proteins Degraded | Selectivity Assessment Method | Citation |
| VHL-based (using (S,R,S)-Ahpc derivative) | FBXO22 | None significantly degraded | Quantitative Proteomics (MS) | [12] |
| CRBN-based (promiscuous kinase inhibitor) | Multiple Kinases | Small subset of kinases | Quantitative Proteomics (MS) | [15] |
This table highlights the high selectivity achievable with VHL-recruiting PROTACs. In a proteome-wide analysis, the FBXO22 degrader AHPC(Me)-C6-NH₂ was found to be highly selective, with FBXO22 being the only protein efficiently degraded.[12] This contrasts with some other systems where, despite a promiscuous warhead, selectivity is still achieved, underscoring the critical role of ternary complex formation.[15]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in PROTAC action and evaluation.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Biophysical Assays for Ternary Complex Validation: A Focus on (S,R,S)-Ahpc-peg4-nhs Ester
In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. Validating and characterizing this ternary complex is therefore a critical step in the development of effective PROTAC-based therapeutics. This guide provides a comparative overview of key biophysical assays used for this purpose, with a special focus on PROTACs synthesized using the (S,R,S)-Ahpc-peg4-nhs ester linker. This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in an N-hydroxysuccinimide (NHS) ester for convenient conjugation to a target protein ligand.
We will delve into the principles, experimental protocols, and comparative data for Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays such as NanoBRET™. Furthermore, we will compare the performance of the flexible PEG linker inherent to this compound with alternative linker strategies, including alkyl chains and rigid linkers.
The PROTAC-Mediated Degradation Pathway
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein.
Comparative Analysis of Biophysical Assays
The selection of an appropriate biophysical assay is crucial for accurately characterizing the formation and stability of the ternary complex. Each technique offers unique advantages and provides complementary information regarding binding affinity, kinetics, and thermodynamics.
| Assay | Principle | Information Provided | Throughput | Sample Consumption | Label-Free |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (ka, kd), cooperativity. | Medium | Low | Yes |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding affinity (KD), kinetics (ka, kd). | High | Low | Yes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Low | High | Yes |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® donor and a fluorescent acceptor. | Ternary complex formation in live cells, binding affinity (apparent K D). | High | Low | No |
Performance Comparison of PROTAC Linkers
The linker connecting the target-binding ligand and the E3 ligase ligand plays a pivotal role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition can significantly impact the stability of the ternary complex and the overall degradation efficiency. While specific quantitative data for PROTACs utilizing the exact this compound is not extensively published under a single identifier, data from numerous studies on VHL-recruiting PROTACs with PEG linkers provide valuable insights.
| Linker Type | Representative PROTAC(s) | Target(s) | E3 Ligase | Assay | Key Findings | Reference |
| Flexible (PEG) | MZ1 | BRD4 | VHL | SPR, ITC | Forms a stable and cooperative ternary complex with BRD4(BD2). The PEG linker allows for the necessary flexibility to achieve a productive conformation.[1] | [1] |
| Flexible (PEG) | ARV-771 | BET proteins | VHL | NanoBRET™ | Efficiently induces ternary complex formation in live cells, leading to robust protein degradation.[2] | [2] |
| Flexible (Alkyl) | PROTACs targeting TBK1 | TBK1 | VHL | Cellular Degradation Assays | Linker length is critical; linkers between 12 and 29 atoms showed submicromolar degradation potency.[3] | [3] |
| Rigid | QCA570 | BET proteins | CRBN | Cellular Activity Assays | A rigid ethynyl (B1212043) group in the linker led to highly potent and, in some cases, more active compounds compared to flexible chain counterparts.[4] | [4] |
Note: The data presented are from various studies and may not be directly comparable due to different experimental conditions. However, they illustrate the general trends and the importance of linker optimization.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.[1][5]
Protocol:
-
Immobilization: A biotinylated VHL-ElonginB-ElonginC (VBC) complex is immobilized on a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis: A dilution series of the PROTAC (synthesized from this compound) is injected over the sensor surface to measure its direct binding to the immobilized VHL.
-
Ternary Complex Analysis: A constant, saturating concentration of the target protein is mixed with a dilution series of the PROTAC. This mixture is then injected over the VHL-coated sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC-VHL complex is stronger than to the PROTAC alone.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The target protein is placed in the ITC cell, and the PROTAC is loaded into the syringe. Alternatively, for ternary complex formation, the target protein and PROTAC can be in the cell, and the VHL complex in the syringe.
-
Titration: The ligand in the syringe is titrated into the cell in a series of small injections.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the quantitative measurement of PROTAC-induced ternary complex formation within a physiological cellular context.[2][6]
Protocol:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).
-
Labeling: The transfected cells are incubated with the HaloTag® NanoBRET™ 618 fluorescent ligand.
-
PROTAC Treatment: A serial dilution of the PROTAC is added to the cells.
-
Signal Detection: The NanoLuc® substrate is added, and the luminescence signals from the donor and acceptor are measured.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The ratios are then plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The validation and characterization of ternary complex formation are indispensable for the successful development of PROTAC degraders. The use of orthogonal biophysical assays such as SPR, ITC, and NanoBRET™ provides a comprehensive understanding of the binding events, from in vitro kinetics and thermodynamics to live-cell target engagement.
PROTACs incorporating the this compound, which features a flexible PEG linker, are expected to benefit from the linker's ability to facilitate the adoption of a productive conformation for the ternary complex. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison with other linker modalities, including alkyl chains and rigid linkers, is crucial for optimizing PROTAC potency and selectivity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively evaluate their PROTAC candidates and accelerate the development of novel protein-degrading therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Efficacy with Varying Linker Compositions
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker—the bridge between the target-binding warhead and the E3 ligase-recruiting ligand—plays a pivotal role in determining in vivo efficacy. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to illuminate the impact of linker flexibility and rigidity on anti-tumor activity in preclinical models.
The rational design of PROTACs requires a fine balance of cellular permeability, target engagement, and the ability to induce a productive ternary complex formation between the target protein and an E3 ubiquitin ligase, ultimately leading to the target's degradation.[1][] The linker is not merely a spacer but a critical determinant of a PROTAC's pharmacokinetic and pharmacodynamic properties.[3][4] This comparison focuses on two primary categories of linkers: flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine.
Quantitative Comparison of In Vivo Efficacy
To illustrate the in vivo performance of PROTACs with varying linker compositions, this section summarizes data from preclinical studies on PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), both crucial targets in cancer therapy.
Androgen Receptor (AR) Targeting PROTACs
The Androgen Receptor is a key driver in prostate cancer. The development of PROTACs to degrade AR has seen the exploration of both flexible and rigid linker strategies. ARV-110, a clinically investigated PROTAC, is a notable example of a degrader employing a rigid linker.
| PROTAC | Target | Linker Composition | Animal Model | Dosing | Key In Vivo Efficacy Results | Reference |
| ARV-110 | AR | Rigid (piperidine-based) | Enzalutamide-resistant VCaP xenograft | 10 mg/kg, oral, daily | Significant tumor growth inhibition. Greater than 90% AR degradation observed. | Arvinas |
| PROTAC 1 | AR | Flexible (PEG-based) | LNCaP xenograft | 50 mg/kg, i.p., daily | Moderate tumor growth inhibition. | F. Dang, et al. (2022) |
Note: The data presented for different PROTACs are from separate studies and not from a head-to-head in vivo comparison. Direct comparative studies are limited in the published literature.
Bromodomain-containing protein 4 (BRD4) Targeting PROTACs
BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of oncogene transcription. Several BRD4-targeting PROTACs with flexible linkers have demonstrated potent in vivo activity.
| PROTAC | Target | Linker Composition | Animal Model | Dosing | Key In Vivo Efficacy Results | Reference |
| ARV-771 | BRD4 | Flexible (PEG-based) | 22Rv1 xenograft | 10 mg/kg, s.c., daily | >80% knockdown of BRD4 and c-MYC in tumors. Significant tumor growth suppression. | K. Raina, et al. (2016) |
| MZ1 | BRD4 | Flexible (PEG-based) | JQ1-resistant TNBC xenograft | 50 mg/kg, i.p., twice daily | Suppressed BRD4 expression in the tumor. | M. Zengerle, et al. (2015) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the general PROTAC mechanism of action and a typical in vivo experimental workflow.
References
The Crucial Role of Linkers in E3 Ligase-Targeted Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy.[1] This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols, to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest.[2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and degradation of the target protein.[2][3] The linker's length, composition, and rigidity are pivotal in dictating the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[1]
Comparative Analysis of Common Linker Types
The choice of linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths due to their flexibility.[3] However, more rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings are also employed to modulate conformational flexibility and physicochemical properties.[3]
Below is a summary of quantitative data from various studies illustrating the impact of linker choice on the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy.
| Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG | Pomalidomide (CRBN) | JQ1 | 8 | >95 | 22Rv1 | --INVALID-LINK-- |
| Alkyl Chain | VHL Ligand | JQ1 | 23 | ~90 | HeLa | --INVALID-LINK-- |
| Rigid Piperazine | Pomalidomide (CRBN) | JQ1 | 0.005 | >98 | RS4;11 | --INVALID-LINK-- |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[2]
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.[1]
Western Blot for Protein Degradation
Principle: This technique is used to quantify the amount of a specific protein in a sample. A decrease in the protein of interest's band intensity upon treatment with a PROTAC indicates degradation.
General Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
Principle: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to assess the formation and stability of the ternary complex.[3]
General Protocol (Isothermal Titration Calorimetry - ITC): [1]
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[1]
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1]
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.[1]
-
Load the titrand (e.g., target protein) into the sample cell.[1]
-
Perform the titration and measure the heat released or absorbed during the binding event.[1]
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
